Boc-D-dap(aloc)-OH
Description
BenchChem offers high-quality Boc-D-dap(aloc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-dap(aloc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPOSBLDRPESJX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134710 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179251-60-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179251-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Safe Handling and Application of Boc-D-dap(aloc)-OH
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of N-α-(tert-Butoxycarbonyl)-N-β-(allyloxycarbonyl)-D-2,3-diaminopropionic acid (Boc-D-dap(aloc)-OH). The focus is on integrating its synthetic utility with robust safety and handling protocols, ensuring both experimental success and laboratory safety.
Introduction: The Strategic Value of Boc-D-dap(aloc)-OH
Boc-D-dap(aloc)-OH is a non-canonical amino acid derivative indispensable for the synthesis of complex and modified peptides. Its structure incorporates two distinct amine-protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Aloc) group on the side-chain β-amino group.[1][2] This dual-protection scheme is the cornerstone of its utility, enabling an orthogonal deprotection strategy .[3][4] Researchers can selectively unmask either amino group while the other remains protected, providing precise control for creating branched peptides, peptide-drug conjugates, and cyclic peptides through side-chain functionalization.[5]
The D-configuration of the chiral center is critical for designing peptides with altered enzymatic stability or specific three-dimensional conformations that can influence biological activity.[6]
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 161561-83-7 | [8] |
| Molecular Formula | C₁₂H₂₀N₂O₆ | [1][8] |
| Molecular Weight | 288.30 g/mol | |
| Appearance | White to off-white solid/powder | [6] |
| Predicted Boiling Point | 470.5 ± 45.0 °C | [8] |
| Storage | Store at room temperature in a dry, sealed container | [1][8] |
GHS Hazard Identification (Inferred)
Based on the SDS for the related compound N-b-Boc-L-2,3-diaminopropionic acid, the following GHS classification should be conservatively assumed.[2]
-
Hazard Statements:
-
Signal Word: Warning[2]
-
Pictogram:
GHS07: Exclamation Mark -
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Safe Handling and Exposure Control
The primary risks associated with Boc-D-dap(aloc)-OH are inhalation of the fine powder and direct contact with skin and eyes. Engineering controls are the most effective measure of protection.
Engineering Controls & Personal Protective Equipment (PPE)
All weighing and handling of the solid compound, as well as solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation.[9]
-
Eye/Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards. A face shield should be used if there is a significant splash risk.[10]
-
Hand Protection: Chemically resistant nitrile gloves are required. Inspect gloves before use and use proper removal technique to avoid skin contact. For extended operations or when handling solvents, consider double-gloving.[10]
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[11]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if possible and safe to do so. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill and Waste Management
-
Spill Cleanup:
-
Alert others in the area and restrict access.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[13]
-
Carefully sweep the material into a designated, labeled hazardous waste container.[13]
-
Decontaminate the area with soap and water.
-
All contaminated materials (gloves, absorbent, etc.) must be disposed of as hazardous waste.[9]
-
-
Waste Disposal: Dispose of unused reagent and contaminated materials in accordance with institutional and local hazardous waste regulations. Never dispose of down the drain.[3]
Experimental Workflow: Orthogonal Deprotection in Peptide Synthesis
The strategic power of Boc-D-dap(aloc)-OH lies in its orthogonal deprotection capabilities. The following protocols outline the selective removal of the Aloc and Boc groups, a common requirement in solid-phase peptide synthesis (SPPS).
Workflow Overview
Protocol: Selective Removal of the Aloc Group
This procedure unmasks the β-amino group for side-chain modification. It requires strict handling of the palladium catalyst.[6]
Causality: The Aloc group is cleaved via a π-allyl complex formation with a Palladium(0) catalyst. A scavenger is required to irreversibly trap the allyl cation, driving the reaction to completion.[4]
Materials:
-
Resin-bound peptide
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane, dimedone, or morpholine
-
Inert gas (Argon or Nitrogen)
Safety Note: Palladium catalysts can be pyrophoric, especially when dry and finely divided. Handle in an inert atmosphere.[4] All palladium-containing waste is hazardous and must be disposed of in a dedicated, sealed container.[9][14]
Procedure:
-
Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes in a reaction vessel.
-
Under a stream of argon, add the scavenger (e.g., 10-20 equivalents relative to the resin loading).
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents) in anhydrous DCM and add it to the reaction vessel under an inert atmosphere.
-
Gently agitate the mixture at room temperature for 2-4 hours. The resin may develop a dark color.
-
Monitor the reaction for completion using a method like the Kaiser test on a small sample (a positive test indicates the presence of a free primary amine).
-
Once complete, drain the reaction solution into a dedicated palladium hazardous waste container.
-
Wash the resin extensively with DCM (3x), DMF (3x), and a chelating wash such as 0.5% diisopropylethylamine (DIPEA) and 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium, followed by final washes with DMF and DCM.
Protocol: Selective Removal of the Boc Group
This procedure is standard for Boc-based SPPS and unmasks the α-amino group for peptide chain elongation.
Causality: The Boc group is a carbamate that is stable to a wide range of conditions but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA) via an E1 elimination mechanism.[14]
Safety Note: TFA is highly corrosive and toxic. Always handle in a fume hood and wear appropriate acid-resistant gloves and eye protection.
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the solvent.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution into a dedicated acid waste container.
-
Wash the resin with DCM (3x).
-
Neutralize the newly formed N-terminal ammonium salt by washing with a 5-10% solution of DIPEA in DMF (2x, 5 min each), followed by washes with DMF and DCM.
-
The resin is now ready for the next amino acid coupling step.
Conclusion
Boc-D-dap(aloc)-OH is a powerful tool for advanced peptide synthesis, but its effective use is predicated on a thorough understanding of its chemistry and a commitment to rigorous safety practices. The lack of a specific SDS necessitates a conservative approach to handling, treating the compound as a hazardous irritant. Furthermore, the reagents required for its orthogonal deprotection, particularly palladium catalysts and strong acids, carry their own significant risks that must be managed through proper engineering controls, PPE, and waste disposal protocols. By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely leverage the unique synthetic advantages of this versatile building block.
References
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Palladium(II) Isobutyrate.
- UCLA Chemistry. (2017). Standard Operating Procedure: Palladium.
- MySkinRecipes. (n.d.). Boc-dap(aloc)-oh.
- Wikipedia. (n.d.). Peptide synthesis.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- London Chemicals & Resources Limited. (2023). Palladium Waste.
- Biosynth. (2019). Safety Data Sheet: N-b-Boc-L-2,3-diaminopropionic acid.
- Sigma-Aldrich. (n.d.). Boc-Dap(Alloc)-OH.
- Echemi. (2019). BOC-DAP(BOC)-OH DCHA SDS, 201472-68-6 Safety Data Sheets.
- BenchChem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- Echemi. (2019). BOC-D-DAP-OH SDS, 76387-70-7 Safety Data Sheets.
- BenchChem. (n.d.). Navigating the Disposal of Manganese-Palladium (1/1): A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols.
- ChemicalBook. (n.d.). 204197-26-2(BOC-D-DAP(ALOC)-OH DCHA) Product Description.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories.
- Bio-Vera. (2024). Laboratory Safety Guidelines for Peptide Handling.
- Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
- ChemicalBook. (n.d.). BOC-D-DAP(ALLOC)-OH CAS#: 179251-60-6.
- Sigma-Aldrich. (n.d.). Boc-Dap-OH ≥98.0% (TLC).
- Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
- Wikipedia. (n.d.). GHS hazard statements.
- Future4200. (2021). Palladium on carbon safe handling - Safety Regulation.
- ChemPep. (n.d.). 161561-83-7 | Boc-Dap(Alloc)-OH.
- CP Lab Safety. (n.d.). Boc-dap(aloc)-oh dcha, min 95%, 1 gram.
- The Ohio State University Environmental Health and Safety. (n.d.). Infectious Waste Spill Containment and Clean-Up Procedure.
- American Industrial Hygiene Association. (n.d.). Guide for Chemical Spill Response.
- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
- Organic Syntheses. (n.d.). Palladium Catalysts.
- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
- American Chemistry Council. (n.d.). Protective Equipment.
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. biosynth.com [biosynth.com]
- 3. biovera.com.au [biovera.com.au]
- 4. honrel.com [honrel.com]
- 5. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
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- 13. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Orthogonal Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
PART 1: THE FOUNDATION OF CONTROLLED PEPTIDE SYNTHESIS
The Imperative for Protection
The synthesis of peptides, biopolymers with specific sequences of amino acid residues, is a cornerstone of modern drug discovery and biomedical research. The formation of a peptide bond between two amino acids involves the reaction of a carboxyl group of one with the amino group of another. However, amino acids are multifunctional molecules, possessing reactive side chains that can interfere with the desired peptide bond formation, leading to a heterogeneous mixture of products. To achieve the synthesis of a peptide with a defined sequence, it is imperative to temporarily block these reactive functional groups. This is accomplished through the use of "protecting groups," which are reversibly attached to the functional groups to render them inert during the coupling reactions.[1][2]
The Principle of Orthogonality: A Paradigm of Selectivity
In the synthesis of complex peptides, it is often necessary to deprotect specific functional groups while others remain protected. This requires a strategy of "orthogonal protection," where different classes of protecting groups can be selectively removed under distinct, non-interfering chemical conditions.[3][4] This principle allows for the stepwise elongation of the peptide chain and the introduction of modifications such as cyclization or branching with high precision. A typical orthogonal strategy in solid-phase peptide synthesis (SPPS) involves a temporary protecting group for the α-amino group of the growing peptide chain, which is removed at each cycle, and "permanent" protecting groups for the amino acid side chains, which are removed at the end of the synthesis.
The Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
The Boc/Bzl Strategy: The Classic Approach for Robust Syntheses
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the first widely adopted method for SPPS.
This approach utilizes the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based protecting groups for the side chains. [5]The deprotection is not strictly orthogonal but relies on graduated acid lability. The Boc group is removed with a moderately strong acid like TFA, while the benzyl-based groups require a much stronger acid, such as HF, for cleavage. []
Despite the harsher conditions, the Boc/Bzl strategy remains valuable for the synthesis of long and difficult sequences that are prone to aggregation. The repeated acidic treatments in the Boc deprotection step help to disrupt the secondary structures that can form between peptide chains, improving solvation and coupling efficiency. [5]
Protocol for Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes. [7]3. Wash the resin with DCM to remove the TFA.
Protocol for Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM to neutralize the N-terminal ammonium salt.
-
Wash the resin with DCM to remove the excess base.
Protocol for Amino Acid Coupling:
-
Activate the Boc-protected amino acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt).
-
Add the activated amino acid to the neutralized peptide-resin and react for 1-2 hours.
-
Wash the resin with DCM and DMF.
Protocol for Final Cleavage:
-
Treat the peptide-resin with anhydrous HF in the presence of a scavenger like anisole at 0°C for 1 hour in a specialized HF apparatus. [8]2. Evaporate the HF and precipitate the peptide with cold diethyl ether.
The Boc/Bzl Solid-Phase Peptide Synthesis Cycle
Comparative Analysis: Fmoc/tBu vs. Boc/Bzl
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Nα-Deprotection | 20% Piperidine in DMF | 25-50% TFA in DCM |
| Final Cleavage | TFA cocktail | Anhydrous HF |
| Advantages | Milder conditions, suitable for sensitive peptides, automation-friendly. [9] | Better for long, aggregation-prone sequences. [5] |
| Disadvantages | Potential for diketopiperazine formation, aggregation in some sequences. [10] | Harsh final cleavage, requires specialized equipment, potential for side reactions with sensitive residues. [5] |
PART 3: EXPANDING THE SYNTHETIC TOOLBOX: AUXILIARY ORTHOGONAL PROTECTING GROUPS
For the synthesis of peptides with more complex architectures, a third dimension of orthogonality is often required.
Beyond the Basics: The Need for a Third Dimension of Orthogonality
Auxiliary orthogonal protecting groups are essential for site-specific modifications such as on-resin cyclization, branching, or the attachment of labels and other moieties, without affecting the Nα-amino or other side-chain protecting groups. [11]
A Survey of Auxiliary Protecting Groups
The allyloxycarbonyl (Alloc) and allyl ester protecting groups are valuable for protecting amino, carboxyl, and hydroxyl groups. They are stable to both the acidic and basic conditions of Boc and Fmoc chemistries, respectively, and are selectively removed by palladium(0) catalysis in the presence of a scavenger. [12]This allows for on-resin modifications with high selectivity. [13]
PPGs, such as the o-nitrobenzyl (oNB) group, offer spatiotemporal control over deprotection. [14]They are cleaved by irradiation with UV light at a specific wavelength, allowing for the deprotection of specific sites in a molecule at a desired time. [15]The quantum yield of deprotection is a critical parameter for the efficiency of this method. [16]
Enzyme-labile protecting groups provide an exceptionally mild and highly specific method of deprotection. For example, the phenylacetamide (PhAc) group can be cleaved by penicillin G acylase. This approach is particularly useful for the synthesis of sensitive peptides and for applications in biological systems.
Other useful auxiliary protecting groups include the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its isomer ivDde, which are removed with hydrazine, and the 4-methyltrityl (Mtt) group, which is cleaved under mildly acidic conditions. [17]
Data Presentation: Auxiliary Orthogonal Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Primary Applications |
| Alloc/Allyl | -O-CH2-CH=CH2 | Pd(PPh3)4, Scavenger (e.g., PhSiH3) | On-resin cyclization, branching |
| o-Nitrobenzyl (oNB) | C6H4(NO2)CH2-O- | UV light (e.g., 365 nm) | Spatiotemporal control, photocaging |
| Dde | -C(CH3)=C(C(CH3)2)C(=O)NH- | 2% Hydrazine in DMF | Side-chain modification, cyclization |
| Mtt | (C6H5)2(p-CH3C6H4)C- | 1% TFA in DCM | Side-chain protection and modification |
PART 4: STRATEGIC IMPLEMENTATION IN COMPLEX PEPTIDE SYNTHESIS
On-Resin Peptide Cyclization: A Case Study in Orthogonality
On-resin cyclization is a powerful technique for producing cyclic peptides, which often exhibit enhanced stability and biological activity.
This strategy involves synthesizing a linear peptide on a solid support with an amino acid at one position of the desired cyclization site protected with an auxiliary orthogonal group (e.g., Alloc on a lysine side chain) and the other position having a free carboxyl or amino group. After selective deprotection of the auxiliary group, the newly liberated functional group can react with the other end of the peptide to form a cyclic structure.
-
Synthesize the linear peptide using standard Fmoc/tBu SPPS, incorporating an Fmoc-Lys(Alloc)-OH residue at the desired position.
-
After assembly of the linear peptide, selectively deprotect the Alloc group using Pd(PPh3)4 and a scavenger like phenylsilane in DCM.
-
Wash the resin thoroughly to remove the palladium catalyst and scavenger.
-
Activate the newly exposed lysine side-chain amino group and the C-terminal carboxyl group (if it's a head-to-tail cyclization) or another side-chain carboxyl group using a coupling agent.
-
Allow the intramolecular cyclization reaction to proceed.
-
Cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups using a TFA cocktail.
Workflow for On-Resin Peptide Cyclization
Synthesis of Post-Translationally Modified Peptides
The synthesis of glycopeptides, which contain covalently attached carbohydrate moieties, requires careful selection of orthogonal protecting groups to avoid the degradation of the acid- and base-labile glycosidic bonds. The Fmoc/tBu strategy is generally preferred due to its milder conditions. Glycosylated amino acid building blocks with appropriate protecting groups on the sugar hydroxyls are incorporated into the peptide chain using standard SPPS protocols.
Lipidated peptides, which are modified with fatty acids, are often synthesized using a combination of protecting groups that can be removed under very mild conditions to preserve the labile lipid moieties. This may involve the use of highly acid-labile trityl-type protecting groups for side chains that can be removed with very low concentrations of TFA.
PART 5: TROUBLESHOOTING AND EXPERT INSIGHTS
Common Challenges in Deprotection
Incomplete deprotection is a common problem in SPPS, leading to deletion sequences in the final product. This can be caused by steric hindrance, peptide aggregation, or insufficient reaction time. Monitoring the deprotection reaction using a qualitative test like the Kaiser test or quantitatively by UV-Vis spectrophotometry of the Fmoc-adduct can help to ensure complete removal of the protecting group. [18]Side reactions such as aspartimide formation and racemization can also occur, and their prevention often involves the use of specific protecting groups or additives. [10]
The Art of the Cleavage Cocktail
The final cleavage and deprotection step is critical for obtaining a high-purity peptide. The TFA cleavage cocktail often contains scavengers to trap the reactive carbocations generated from the cleavage of the side-chain protecting groups, thus preventing the modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. [5]
| Cleavage Cocktail | Composition (TFA/Scavenger/...) | Recommended Use |
|---|---|---|
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with sensitive residues. |
| TFA/TIS/Water | 95:2.5:2.5 | For peptides without sensitive residues. |
| TFA/EDT/Water | 95:2.5:2.5 | For peptides containing cysteine. |
PART 6: CONCLUSION: THE FUTURE OF ORTHOGONAL PROTECTION
The principle of orthogonal protection has been fundamental to the advancement of peptide synthesis, enabling the creation of increasingly complex and therapeutically relevant molecules. The continued development of novel protecting groups with unique cleavage mechanisms, along with the refinement of existing strategies, will further expand the capabilities of peptide chemists. The future of this field lies in the design of even more sophisticated and "greener" orthogonal protection schemes that offer greater efficiency, selectivity, and sustainability in the synthesis of next-generation peptide-based drugs and research tools.
PART 7: REFERENCES
-
Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. [Link]
-
Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?[Link]
-
ResearchGate. (2025). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. [Link]
-
National Center for Biotechnology Information. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. [Link]
-
ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]
-
PubMed. (n.d.). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
University of Groningen. (n.d.). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. [Link]
-
ACS Publications. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]
-
ResearchGate. (n.d.). Photolysis mechanism of o-nitrobenzyl upon 365 nm UV irradiation and the inferred drug release process of the Talazoparib prodrug. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]
-
Cognizure. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. [Link]
-
ResearchGate. (n.d.). Analysis of Fmoc removal reaction kinetics through RP-HPLC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Boc-D-dap(aloc)-OH solid-phase peptide synthesis protocol
An In-Depth Guide to Solid-Phase Peptide Synthesis Utilizing Boc-D-Dap(Alloc)-OH
Abstract
This comprehensive application note provides a detailed protocol for the use of Nα-Boc-D-2,3-diaminopropionic acid(Nβ-Alloc), or Boc-D-Dap(Alloc)-OH, in solid-phase peptide synthesis (SPPS). The strategic use of the acid-labile Boc group for Nα-protection and the palladium-labile Alloc group for side-chain protection constitutes a powerful orthogonal strategy. This approach grants chemists precise control, enabling the selective deprotection and modification of the Dap side-chain amine while the peptide remains anchored to the solid support. This methodology is instrumental in the synthesis of complex peptide architectures, including branched peptides, cyclic peptides, and various peptide conjugates for applications in drug discovery and biomedical research. This guide details the underlying chemical principles, step-by-step experimental procedures, troubleshooting, and safety considerations for researchers, scientists, and drug development professionals.
Core Concepts and Principles: The Power of Orthogonal Protection
Solid-phase peptide synthesis hinges on the sequential addition of amino acids to a growing chain attached to an insoluble resin support.[1][] The success of this process relies on the use of protecting groups to prevent unwanted side reactions.[3] An orthogonal protection strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting others in the molecule.[1][4]
The Boc-D-Dap(Alloc)-OH building block is a prime example of this principle in action, utilizing a quasi-orthogonal Boc/Alloc scheme:
-
Nα-Boc (tert-Butyloxycarbonyl) Group: This group protects the alpha-amine of the amino acid. It is stable to the basic conditions used in some synthesis strategies but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[5][6] In the traditional Boc/Bzl strategy, a 20-50% solution of TFA in a solvent like dichloromethane (DCM) is standard for Boc removal at each cycle.[5][7]
-
Side-Chain Alloc (Allyloxycarbonyl) Group: This group protects the beta-amino group in the diaminopropionic acid side chain. The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions used in the alternative Fmoc strategy.[3] Its removal requires a specific set of reagents: a palladium(0) catalyst and a scavenger.[5][8] This unique cleavage condition makes it orthogonal to most other protecting groups used in peptide synthesis.
This dual protection scheme allows for the assembly of a peptide backbone using standard Boc-SPPS. Once the Boc-D-Dap(Alloc)-OH residue is incorporated, the Alloc group can be selectively removed on-resin, exposing the side-chain amine for further modification (e.g., branching, cyclization, or conjugation) before the synthesis is completed.[6]
Mechanism of Alloc Deprotection
The removal of the Alloc group is a catalytic process mediated by a palladium(0) complex, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[5][8]
The key steps are:
-
Coordination & Oxidative Addition: The Pd(0) catalyst coordinates to the allyl group's double bond, followed by an oxidative addition step to form a π-allyl-palladium(II) complex.
-
Nucleophilic Scavenging: A nucleophilic scavenger attacks the allyl group, transferring it from the palladium complex and regenerating the active Pd(0) catalyst. This step is crucial to prevent the liberated allyl cation from re-alkylating the newly deprotected amine or other nucleophilic sites on the peptide.[8]
Experimental Application Notes & Protocols
This section provides a detailed, step-by-step protocol for incorporating Boc-D-Dap(Alloc)-OH into a peptide sequence using manual Boc-SPPS.
Materials and Reagents
| Reagents & Solvents | Equipment & Supplies |
| Boc-D-Dap(Alloc)-OH | Solid-Phase Peptide Synthesis (SPPS) Reaction Vessel |
| Boc-protected amino acids | Mechanical Shaker or Nitrogen Bubbling System |
| Merrifield or other suitable Boc-compatible resin | Syringes and Needles |
| Dichloromethane (DCM), peptide synthesis grade | Sintered Glass Funnel |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Vacuum Flask |
| Trifluoroacetic acid (TFA) | pH Paper or Meter |
| N,N-Diisopropylethylamine (DIPEA) | HPLC System for analysis |
| HBTU, HCTU, or DIC/HOBt coupling reagents | Mass Spectrometer for analysis |
| Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ | Lyophilizer |
| Phenylsilane (PhSiH₃) or other scavenger | Standard laboratory glassware |
| Acetic Anhydride (for capping) | |
| Isopropanol (IPA) | |
| Diethyl ether | |
| Anhydrous Hydrogen Fluoride (HF) or TFMSA (for final cleavage) |
Workflow Visualization
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly.
Step 1: Resin Preparation
-
Place the resin (e.g., 200 mg of Merrifield resin, 0.5 meq/g loading) in the SPPS reaction vessel.
-
Swell the resin in DCM (~5 mL) for 30-60 minutes with gentle agitation.[7]
-
Drain the DCM.
Step 2: Standard Boc-SPPS Elongation Cycle (for residues before Boc-D-Dap(Alloc)-OH)
-
Boc Deprotection: Add 50% TFA in DCM (v/v) to the resin. Agitate for 2 minutes, drain. Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[7] Drain the solution.
-
Washing: Wash the resin thoroughly to remove TFA and excess protons.
-
DCM (3 x 5 mL)
-
Isopropanol (IPA) (3 x 5 mL)
-
DCM (3 x 5 mL)
-
-
Neutralization: Neutralize the protonated N-terminal amine with 5-10% DIPEA in DMF (v/v) (2 x 5 mL, 2 minutes each).[7] This step is critical to ensure the amine is a free base for the subsequent coupling reaction.
-
Washing: Wash the resin with DMF (5 x 5 mL) to remove excess DIPEA.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3.0 eq, 0.3 mmol) and a coupling agent like HBTU (2.9 eq, 0.29 mmol) in DMF (~2 mL).
-
Add DIPEA (6.0 eq, 0.6 mmol) to the vial to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.[6]
-
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for reaction completion. A negative result (yellow beads) indicates all primary amines have reacted. If positive (blue/purple beads), the coupling step should be repeated.[7]
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
Repeat: Repeat this cycle for each amino acid in the sequence.
Step 3: Coupling of Boc-D-Dap(Alloc)-OH
-
Follow the coupling procedure described in Step 2.5 , using Boc-D-Dap(Alloc)-OH as the amino acid. This residue can be sterically demanding, so ensure adequate coupling time and consider using advanced coupling reagents if necessary.
Step 4: Selective On-Resin Alloc Deprotection
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (5 x 5 mL) to ensure an anhydrous environment.
-
Reagent Solution: Prepare a solution of Pd(PPh₃)₄ (0.1 - 0.2 eq) and a scavenger such as phenylsilane (PhSiH₃) (10-20 eq) in anhydrous DCM. Note: This step should be performed in a fume hood, and the palladium catalyst should be handled quickly as it can be air-sensitive.[8]
-
Deprotection Reaction: Add the palladium/scavenger solution to the resin. Agitate the mixture under an inert atmosphere (nitrogen or argon) for 1-2 hours at room temperature. The resin slurry may turn yellow or orange.
-
Monitoring: Reaction completion can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: This step is critical to remove all traces of the palladium catalyst, which can interfere with subsequent steps. Wash the resin extensively:
-
DCM (5 x 5 mL)
-
0.5% DIPEA in DMF (3 x 5 mL)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 x 5 mL) - This chelating agent helps scavenge residual palladium.
-
DMF (5 x 5 mL)
-
DCM (5 x 5 mL)
-
Step 5: Side-Chain Modification
-
With the β-amino group of the Dap residue now free, perform the desired on-resin modification (e.g., coupling of another amino acid for branching, reaction with a linker for conjugation, or on-resin cyclization). Standard coupling protocols can be used.
Step 6: Final Cleavage and Global Deprotection
-
After completing the synthesis, wash the final peptide-resin with DCM and dry it under vacuum.
-
Perform the final cleavage from the resin and removal of all remaining side-chain protecting groups using a strong acid cocktail. For Boc/Bzl strategies, this is typically anhydrous Hydrogen Fluoride (HF) with scavengers like anisole.
-
CAUTION: Anhydrous HF is extremely hazardous and requires specialized equipment and training.
-
After cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide and purify it using reverse-phase HPLC.
Quantitative Data Summary
The following table provides a quick reference for the reagent stoichiometry used in the protocol.
| Step | Reagent | Equivalents (relative to resin loading) | Typical Time |
| Boc Deprotection | 50% TFA in DCM | N/A | 20-30 min |
| Neutralization | 5-10% DIPEA in DMF | N/A | 2 x 2 min |
| AA Coupling | Boc-Amino Acid | 3.0 | 1-2 hours |
| HBTU | 2.9 | 1-2 hours | |
| DIPEA | 6.0 | 1-2 hours | |
| Alloc Deprotection | Pd(PPh₃)₄ | 0.1 - 0.2 | 1-2 hours |
| Phenylsilane (PhSiH₃) | 10 - 20 | 1-2 hours |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the amino acid.- Poor resin swelling.- Insufficient activation or coupling time. | - Repeat the coupling step.- Double couple: perform the coupling step twice before proceeding.- Use a more potent coupling reagent (e.g., HATU, COMU).- Increase coupling time or temperature (use with caution). |
| Incomplete Alloc Deprotection | - Inactive/oxidized palladium catalyst.- Insufficient scavenger.- Poor reagent access to the peptide-resin. | - Use fresh, high-quality Pd(PPh₃)₄.- Ensure the reaction is performed under an inert atmosphere.- Increase the equivalents of scavenger and/or catalyst.- Ensure the resin is well-swollen in an appropriate solvent like DCM or THF.[8] |
| Peptide Discoloration after Alloc Deprotection | - Residual palladium catalyst. | - Perform extensive washing post-deprotection, including washes with a chelating agent like sodium diethyldithiocarbamate. |
| Low Final Yield | - Incomplete reactions at any step.- Peptide aggregation.- Premature cleavage from the resin. | - Monitor each step carefully (e.g., Kaiser test).- For difficult sequences, consider using structure-disrupting elements like pseudoprolines.- Ensure the correct resin and linkage chemistry are used for the Boc strategy. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps involving volatile organic solvents, TFA, DIPEA, and especially the Alloc deprotection and final cleavage, must be performed in a certified chemical fume hood.
-
Reagent Handling:
-
TFA: Is highly corrosive and volatile. Handle with extreme care.
-
Palladium Catalysts: Can be toxic and air-sensitive. Minimize exposure and handle under an inert atmosphere where possible.
-
Anhydrous HF: Extremely dangerous and corrosive. Requires specialized apparatus and extensive safety training. Do not attempt without prior experience and institutional approval.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Guryanov, I., et al. (2019). Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. PubMed. Available at: [Link]
-
Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing. Available at: [Link]
-
Hansen, M. I., et al. (2017). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Cafferty, B. J., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Available at: [Link]
-
Lademann, K., et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, ACS Publications. Available at: [Link]
-
Guryanov, I., et al. (2019). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. Available at: [Link]
-
Fiveable Inc. (n.d.). Orthogonal Protection Definition. Fiveable. Available at: [Link]
-
He, L., et al. (2020). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC - NIH. Available at: [Link]
-
Wikipedia (2023). Peptide synthesis. Wikipedia. Available at: [Link]
-
Cafferty, B. J., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Semantic Scholar. Available at: [Link]
-
Request PDF (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cleavage of the Alloc Group from Boc-D-Dap(Alloc)-OH
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective removal of the allyloxycarbonyl (Alloc) protecting group from Nα-Boc-protected D-diaminopropionic acid (Boc-D-Dap(Alloc)-OH). The Alloc group serves as a critical tool in modern synthetic chemistry, particularly in peptide synthesis, due to its unique cleavage conditions that are orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][2][3] This orthogonality allows for the precise, selective deprotection of side chains, enabling the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and peptide conjugates.[2] This document details the underlying reaction mechanism, provides step-by-step protocols for both solution-phase and solid-phase applications, offers guidance on reaction monitoring, and includes a troubleshooting guide to address common experimental challenges.
Introduction: The Principle of Orthogonal Protection
In multi-step chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the ability to deprotect one functional group without affecting others is paramount. This concept, known as orthogonality, is the cornerstone of synthesizing complex molecules with high purity and yield.[2] The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for amines that is exceptionally stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[4]
Its removal is achieved under mild, near-to-neutral conditions via a palladium(0)-catalyzed reaction, making it an ideal choice for protecting the side-chain amine of diaminopropionic acid (Dap).[1][5] The substrate, Boc-D-Dap(Alloc)-OH, is a versatile building block. The Nα-Boc group provides temporary protection for backbone elongation, while the Nβ-Alloc group allows for late-stage, on-resin modification of the side chain after the main peptide sequence has been assembled.
Mechanism of Palladium-Catalyzed Alloc Deprotection
The cleavage of the Alloc group proceeds through a catalytic cycle known as the Tsuji-Trost reaction.[6] The process is initiated by a Pd(0) complex, typically tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.
The key steps are as follows:
-
Catalyst Activation & Coordination: The pre-catalyst, Pd(PPh₃)₄, exists in equilibrium with the more reactive 14-electron species, Pd(PPh₃)₂. This active catalyst coordinates to the π-system of the allyl group.[6]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the allyl-oxygen bond, forming a cationic π-allylpalladium(II) complex. This step liberates the carbamate anion.[7][8]
-
Decarboxylation: The resulting carbamate is unstable and spontaneously decarboxylates (loses CO₂) to yield the deprotected primary amine.[7]
-
Nucleophilic Scavenging & Catalyst Regeneration: A crucial component is the "allyl scavenger," a nucleophile that attacks the π-allylpalladium(II) complex. This attack transfers the allyl group to the scavenger and, through reductive elimination, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8] Without an effective scavenger, the newly deprotected amine could itself act as a nucleophile, leading to undesired N-allylation side products.[7][9]
Caption: Catalytic cycle for Pd(0)-mediated Alloc deprotection.
Materials and Reagents
| Reagent/Material | Grade | Supplier Notes |
| Substrate | ||
| Boc-D-Dap(Alloc)-OH | Synthesis Grade | ChemPep (Cat# 161561-83-7) or equivalent.[10] |
| Catalyst | ||
| Tetrakis(triphenylphosphine)palladium(0) | Anhydrous, 99% | Pd(PPh₃)₄ is air and light sensitive. Store under inert gas. A bright yellow color indicates good quality; brownish color suggests oxidation. |
| Scavenger | ||
| Phenylsilane (PhSiH₃) | 97% | A highly effective and common scavenger.[2][7] Other options include Meldrum's acid or amine-borane complexes.[11][12] |
| Solvents | ||
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Ensure dryness, as water can affect catalyst activity. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Use for solid-phase protocols. |
| Equipment | ||
| Glassware | Standard | Round-bottom flasks, syringes, needles. |
| Inert Gas Supply | High Purity | Argon or Nitrogen. |
| Stir Plate | Magnetic | For adequate mixing. |
| SPPS Reaction Vessel | - | For on-resin protocols. |
| Analytical | ||
| TLC Plates | Silica Gel 60 F₂₅₄ | For solution-phase monitoring. |
| HPLC System | C18 Reverse-Phase | For reaction completion and purity analysis. |
| Mass Spectrometer | ESI-MS or MALDI-TOF | For mass confirmation of the product. |
Experimental Protocols
Safety Precaution: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Pd(PPh₃)₄ is toxic and an irritant. Phenylsilane is flammable. Adhere to all institutional safety guidelines.
Protocol A: Solution-Phase Cleavage of Boc-D-Dap(Alloc)-OH
This protocol is for the direct deprotection of the free amino acid.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Boc-D-Dap(Alloc)-OH (1.0 equiv).
-
Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
-
Reagent Addition:
-
In a separate, dry vial, weigh Tetrakis(triphenylphosphine)palladium(0) (0.10 equiv). Dissolve it in a minimal amount of anhydrous DCM.
-
Add the catalyst solution to the stirring substrate solution via syringe.
-
Add Phenylsilane (20 equiv) dropwise to the reaction mixture.[6][13] The reaction mixture typically turns from a light yellow to a darker, sometimes black, suspension as palladium black forms. This is normal.
-
-
Reaction Execution:
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The product, Boc-D-Dap-OH, will have a lower Rf value than the starting material due to the free amine.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified via column chromatography on silica gel to remove the catalyst byproducts and excess scavenger.
-
Alternatively, palladium can be removed by filtration through a pad of Celite or by using a specialized palladium scavenger resin.[14]
-
Protocol B: On-Resin Cleavage (General Protocol for SPPS)
This protocol is applied after the Boc-D-Dap(Alloc)-OH has been coupled to a resin-bound peptide.
-
Resin Preparation:
-
Place the peptide-resin (1.0 equiv, based on resin loading) in a suitable SPPS reaction vessel.
-
Swell the resin in anhydrous DCM (~10 mL per gram of resin) for 30 minutes with gentle agitation.[3] Drain the solvent.
-
-
Deprotection Cocktail Preparation:
-
Deprotection Reaction:
-
Add the freshly prepared deprotection cocktail to the swollen resin.
-
Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 20-30 minutes.[13]
-
-
Repetition and Washing:
-
Drain the reaction solution from the resin.
-
To ensure complete deprotection, repeat the deprotection step (Step 3) one more time with a fresh cocktail.[6][12][13]
-
After the final deprotection, wash the resin extensively to remove all traces of palladium and scavenger. A typical wash sequence is:
-
DCM (3x)
-
Methanol (1x)
-
DCM (3x)
-
Methanol (1x)
-
DCM (3x)[6]
-
-
-
Confirmation:
Summary of Reaction Parameters and Workflow
Table of Typical Reaction Conditions
| Parameter | Solution-Phase | Solid-Phase (On-Resin) |
| Substrate | 1.0 equiv | 1.0 equiv (resin loading) |
| Catalyst (Pd(PPh₃)₄) | 0.1 equiv | 0.1 - 0.3 equiv |
| Scavenger (PhSiH₃) | 20 equiv | 10 - 20 equiv |
| Solvent | Anhydrous DCM | Anhydrous DCM or DMF |
| Temperature | Room Temperature | Room Temperature (or 40-50°C with microwave)[12][16] |
| Time per Cycle | 1 - 2 hours | 20 - 60 minutes |
| Cycles | 1 | 2 (recommended) |
General Experimental Workflow
Caption: General workflow for palladium-catalyzed Alloc deprotection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | 1. Inactive Catalyst: Pd(0) has oxidized to Pd(II).[3]2. Insufficient Scavenger: Not enough scavenger to turn over the catalyst cycle efficiently.3. Steric Hindrance: The peptide sequence around the Dap residue is bulky.[3] | 1. Use fresh, bright yellow Pd(PPh₃)₄. Ensure an inert atmosphere is maintained.2. Increase the equivalents of phenylsilane.3. Increase reaction time, repeat the deprotection cycle, or consider gentle heating (e.g., 40°C) or microwave-assisted conditions.[16] |
| Yellow/Orange Resin After Washing | Palladium Residues: Palladium complexes can be difficult to wash away completely. | Perform additional washes with DMF, DCM, and solutions of chelating agents like 0.5% diisopropylethylamine (DIPEA) in DMF. Consider using a dedicated palladium scavenger resin post-reaction.[14] |
| Side Product Detected (Mass = Product + 40 Da) | Re-allylation: The deprotected amine has reacted with the π-allyl complex. | This indicates insufficient scavenging. Increase the concentration and equivalents of the scavenger (phenylsilane). Ensure the scavenger is added promptly with the catalyst. |
| Kaiser Test is Weakly Positive | Incomplete Deprotection: A small percentage of Alloc groups remain. | Perform an additional deprotection cycle. Ensure adequate agitation to allow reagents to access all sites on the resin beads. |
References
- Wang/Rink resins for Biotage Alstra: Coupling of Fmoc or Acetyl protected amino acids... Vertex AI Search.
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing.
- Alloc and Allyl Deprotection for Peptide Synthesis. pepresin.
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applic
- Application Note: Palladium-Catalyzed Alloc Group Removal from D-Phenylalanine Side Chains. Benchchem.
- Technical Support Center: Solid-Phase Peptide Synthesis. Benchchem.
- Alloc Protecting Group Removal Protocol. CDN.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.
- OH and Fmoc-Dap(Boc)
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. Application to the Selective Protection-Deprotection of Amino Acid Derivatives and in Peptide Synthesis.
- Reagents for Palladium-Catalyzed Allyl Deprotection: Applic
- Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage.
- Kinetic analysis of Alloc removal from different peptide sequences. Benchchem.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. UvA-DARE (Digital Academic Repository).
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Pathan, M., et al. (2015). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences.
- Metal Scavengers in Process Chemistry An Investig
- 161561-83-7 | Boc-Dap(Alloc)-OH. ChemPep.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pure.uva.nl [pure.uva.nl]
- 10. chempep.com [chempep.com]
- 11. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
A Step-by-Step Guide to Incorporating Boc-D-dap(aloc)-OH into Peptides: An Application Note for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Synthesis
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone for innovation. These unique building blocks allow for the rational design of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. N-α-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid with an N-β-allyloxycarbonyl protected side chain, or Boc-D-dap(aloc)-OH, is a prime example of such a versatile building block.
The strategic utility of Boc-D-dap(aloc)-OH lies in its orthogonal protection scheme. The acid-labile Boc group on the α-amino group is compatible with standard Boc/Bzl solid-phase peptide synthesis (SPPS), while the aloc group on the β-amino side chain is selectively removed under mild conditions using a palladium(0) catalyst.[1][2] This dual protection strategy grants the peptide chemist precise control over the synthetic route, enabling selective deprotection and subsequent functionalization of the side-chain amine while the peptide remains anchored to the solid support.[3] This opens avenues for the synthesis of complex peptide architectures, such as branched peptides, cyclic peptides, and peptide conjugates.[2]
This comprehensive guide provides a detailed, step-by-step protocol for the successful incorporation of Boc-D-dap(aloc)-OH into peptide sequences using manual SPPS, followed by the selective on-resin deprotection of the aloc group. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying chemistry.
Physicochemical Properties of Boc-D-dap(aloc)-OH
A thorough understanding of the building block's properties is crucial for its effective use.
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₂O₆ |
| Molecular Weight | 288.30 g/mol |
| Appearance | White to off-white solid |
| Storage | Room temperature, sealed, dry |
Experimental Protocols
Part 1: Incorporation of Boc-D-dap(aloc)-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Boc-D-dap(aloc)-OH onto a growing peptide chain on a solid support resin (e.g., Merrifield or Rink Amide resin). The procedure assumes a standard Boc-SPPS workflow.
Materials and Reagents:
-
Boc-D-dap(aloc)-OH
-
Peptide synthesis grade resin (e.g., Merrifield, 100-200 mesh)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit (Ninhydrin test)
-
Solid-phase synthesis vessel with a shaker
Protocol Workflow: Boc-SPPS Cycle for Boc-D-dap(aloc)-OH Incorporation
Caption: Boc-SPPS cycle for Boc-D-dap(aloc)-OH incorporation.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in DMF for at least 30 minutes in a solid-phase synthesis vessel.[3]
-
Boc Deprotection (if applicable): If the N-terminus is Boc-protected, remove the Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[3]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DMF (3x) to remove residual TFA and byproducts.[3]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DMF (2 x 2 minutes). This step is crucial to ensure a free amine is available for the subsequent coupling reaction.[4]
-
Pre-activation of Boc-D-dap(aloc)-OH: In a separate vessel, dissolve Boc-D-dap(aloc)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes. The formation of the activated HOBt ester is critical for efficient coupling.[5]
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin in the synthesis vessel. Agitate the mixture at room temperature for 1-2 hours.[5]
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using the qualitative Kaiser test.[5] Take a few beads from the resin, wash them thoroughly with DMF and ethanol, and perform the test.
-
Negative Result (Yellow/Brown Beads): Indicates that the coupling is complete, as there are no free primary amines.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, and the coupling step should be repeated with a freshly prepared activated amino acid solution.
-
-
Washing: Once the coupling is complete (confirmed by a negative Kaiser test), thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the deprotection of the N-terminal Boc group for the next coupling cycle.
Part 2: Selective On-Resin Deprotection of the Aloc Group
This protocol describes the palladium-catalyzed removal of the aloc protecting group from the Dap side chain, leaving the Boc-protected N-terminus and other acid-labile side-chain protecting groups intact.
Materials and Reagents:
-
Peptide-resin containing the Boc-D-dap(aloc)-OH residue
-
Anhydrous Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Inert gas (Argon or Nitrogen)
Protocol Workflow: On-Resin Aloc Deprotection
Caption: Workflow for on-resin Aloc deprotection.
Step-by-Step Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen). It is crucial to maintain an inert atmosphere as the palladium(0) catalyst is sensitive to oxygen.[2]
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.2 equivalents, ~23 mg) in anhydrous DCM (approximately 4 mL). To this solution, add phenylsilane (20 equivalents, ~0.25 mL).[6] Phenylsilane acts as a scavenger to trap the allyl group, preventing side reactions such as N-allylation of the deprotected amine.[6]
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 30 minutes. The reaction mixture will typically turn from a yellow/orange color to a darker solution.
-
Repeat Deprotection: Drain the reaction mixture and repeat the deprotection step with a fresh cocktail for another 30 minutes to ensure complete removal of the aloc group.[6]
-
Thorough Washing: After the second deprotection step, it is critical to wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A recommended washing sequence is:
-
DCM (5x)
-
DMF (5x)
-
A solution of 0.5% DIEA in DMF (2x)
-
A solution of 0.5% sodium diethyldithiocarbamate in DMF (3x, 15 minutes each) to chelate and remove residual palladium.
-
DMF (5x)
-
DCM (5x)
-
-
Confirmation of Deprotection: The successful removal of the aloc group can be confirmed by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry. The mass spectrum should show the expected mass of the peptide with the free side-chain amine on the Dap residue.
-
Side-Chain Functionalization: The resin with the deprotected Dap side-chain amine is now ready for subsequent on-resin modifications, such as acylation, alkylation, or cyclization.[5]
Troubleshooting and Key Considerations
-
Incomplete Coupling of Boc-D-dap(aloc)-OH: If the Kaiser test remains positive after the initial coupling, extend the reaction time or perform a second coupling with fresh reagents. The use of more potent coupling reagents like HATU may also be beneficial.[3]
-
Side Reactions during Aloc Deprotection: The primary side reaction is the re-alkylation of the deprotected amine by the allyl cation. The use of an efficient scavenger like phenylsilane in sufficient excess is crucial to minimize this.[6]
-
Catalyst Poisoning: The palladium catalyst can be sensitive to certain functional groups, particularly sulfur-containing residues like cysteine and methionine. If these are present in the peptide sequence, careful optimization of the deprotection conditions may be necessary.
-
Microwave-Assisted Deprotection: For expediting the aloc deprotection, microwave heating can be employed. This has been shown to significantly reduce reaction times.[7]
Conclusion
The strategic incorporation of Boc-D-dap(aloc)-OH into peptides offers a powerful tool for the synthesis of complex and modified peptides. The orthogonal protection scheme allows for precise control over the synthetic strategy, enabling selective functionalization of the diaminopropionic acid side chain. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently utilize this versatile building block to advance their research in drug discovery and chemical biology.
References
- BenchChem. (2025).
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- PPMC. (n.d.). Alloc Protecting Group Removal Protocol.
- BenchChem. (2025). Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 57(3), 250-256.
- Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection.
- Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Journal of Peptide Research, 57(3), 250–256.
- Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- MedChemExpress. (n.d.). Boc-Dap(Boc)-OH.
- ResearchGate. (n.d.).
- Asad, S., et al. (2013). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 12(Suppl), 119–128.
- AAPPTec. (n.d.). Synthesis Notes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH.
- Roos, E. C., et al. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry, 60(6), 1733–1740.
- ResearchGate. (n.d.). Synthesis of Peptides by Solution Methods.
- Sigma-Aldrich. (n.d.). Boc-Dap-OH.
- MySkinRecipes. (n.d.). Boc-dap(aloc)-oh.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Aloc Deprotection for Boc-D-Dap(Aloc)-OH
Welcome, researchers and drug development professionals. This guide, designed by our senior application scientists, provides in-depth troubleshooting and optimization strategies for the palladium-catalyzed deprotection of the allyloxycarbonyl (Aloc) group from Boc-D-Dap(Aloc)-OH. We move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Aloc group deprotection?
A1: The deprotection of the Aloc group is a palladium(0)-catalyzed process.[1][2][3] The catalytic cycle begins with the coordination of the Pd(0) catalyst to the allyl group's double bond. This is followed by oxidative addition, which forms a π-allylpalladium(II) complex and liberates the carbamate, which then decarboxylates to yield the free amine.[1][3][4] A crucial final step involves an "allyl scavenger" that reacts with the palladium complex to regenerate the active Pd(0) catalyst, making the process catalytic.[3][5]
Q2: Why is Boc-D-Dap(Aloc)-OH a useful building block in peptide synthesis?
A2: The utility of Boc-D-Dap(Aloc)-OH lies in its orthogonal protecting group strategy. The Boc (tert-butoxycarbonyl) group on the alpha-amine is acid-labile (cleaved by acids like TFA), while the Aloc group on the side-chain amine is removed under distinct, mild palladium-catalyzed conditions.[6][7] This orthogonality allows for the selective deprotection and modification of the side-chain amine while the peptide backbone remains protected, enabling the synthesis of complex structures like branched or cyclic peptides.[6][8][9]
Q3: My Aloc deprotection is sluggish or incomplete. What are the common causes?
A3: Several factors can lead to incomplete deprotection:
-
Inactive Catalyst: The Pd(0) catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be sensitive to oxidation.[5]
-
Poor Scavenger Choice/Amount: The scavenger is critical for turning over the catalytic cycle.[5] An inefficient or insufficient amount of scavenger will stall the reaction.
-
Insufficient Catalyst Loading: While catalytic, the loading might be too low for the specific substrate or conditions.[5]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the solid support is not adequately swollen, reagents cannot efficiently access the reaction sites.[10][11]
Q4: I'm observing side products after the deprotection reaction. What are they and how can I prevent them?
A4: A common side reaction is the re-allylation of the newly deprotected amine by the π-allyl intermediate.[1] This occurs when the allyl scavenger is not efficient enough to trap the allyl group. Using a highly effective scavenger, such as phenylsilane (PhSiH₃) or dimethylamine-borane complex (Me₂NH·BH₃), in sufficient excess can prevent this.[12][13]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the Aloc deprotection of Boc-D-Dap(Aloc)-OH.
Problem 1: Incomplete or Slow Deprotection
| Possible Cause | Suggested Solution | Scientific Rationale |
| Oxidized/Inactive Catalyst | Use a fresh batch of Pd(PPh₃)₄. Handle the catalyst under an inert atmosphere (Argon or Nitrogen) if possible, although some protocols report success in open-flask conditions.[5][14][15] | Pd(0) is susceptible to oxidation to Pd(II), which is catalytically inactive in this reaction. An inert atmosphere minimizes this deactivation pathway.[5] |
| Inefficient Allyl Scavenger | Switch to a more effective scavenger. Phenylsilane (PhSiH₃) is a common and effective choice.[16] Other options include morpholine, dimedone, or amine-borane complexes.[1][17] Increase the equivalents of the scavenger (10-40 eq. are often used).[6][13][16] | The scavenger's role is to trap the allyl cation from the π-allylpalladium complex, regenerating the Pd(0) catalyst. A more nucleophilic or reactive scavenger accelerates this step, driving the catalytic cycle forward.[1][5] |
| Low Catalyst Loading | Increase the catalyst loading incrementally, for example, from 0.1 eq. to 0.25 eq. or higher.[18] | While the reaction is catalytic, a higher catalyst concentration can increase the reaction rate, especially for challenging substrates or conditions. |
| Solvent Issues (Solid-Phase) | Ensure adequate resin swelling. Use anhydrous Dichloromethane (DCM), which is an excellent solvent for this reaction and for swelling polystyrene-based resins.[6][10] | Proper swelling of the resin support is critical for reagent diffusion and accessibility to the peptide chains.[11] |
Problem 2: Formation of Allylated Side Product
| Possible Cause | Suggested Solution | Scientific Rationale |
| Ineffective Scavenging | Increase the concentration and equivalents of the allyl scavenger (e.g., 20-40 equivalents of PhSiH₃).[16][19] Consider using a highly efficient scavenger like dimethylamine-borane complex (Me₂NH·BH₃).[12][13] | The deprotected amine is nucleophilic and can compete with the scavenger to react with the π-allylpalladium intermediate. A high concentration of a potent scavenger outcompetes this undesired side reaction.[1] |
Problem 3: Difficulty Removing Palladium Residues
| Possible Cause | Suggested Solution | Scientific Rationale |
| Residual Palladium Catalyst | After the reaction and standard washes, perform additional washes with a chelating agent solution, such as 0.5% sodium diethyldithiocarbamate in DMF.[18] Use commercially available palladium scavenging resins.[20][21][22] | Palladium can coordinate to heteroatoms in the product. Chelating agents or specialized scavengers have a high affinity for palladium and effectively strip it from the product, facilitating its removal during washing steps.[5][20] |
Experimental Protocols & Workflows
Optimized On-Resin Aloc Deprotection Protocol
This protocol is designed for solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin containing Boc-D-Dap(Aloc)-OH
-
Anhydrous Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes in a peptide synthesis vessel.[6]
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection solution. For a 0.10 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.02 mmol, 0.2 eq.) in ~2 mL of anhydrous DCM. Add Phenylsilane (2.0 mmol, 20 eq.).[16]
-
Reaction: Drain the DCM from the swollen resin and add the freshly prepared deprotection cocktail.
-
Agitation: Gently agitate the mixture at room temperature for 30 minutes. Repeat the treatment with a fresh cocktail for another 30 minutes to ensure complete removal.[14][16]
-
Washing: Drain the reaction mixture. Perform an extensive washing sequence to remove the catalyst and byproducts:
Visualizing the Deprotection Workflow
The following diagram illustrates the key steps and decision points in the Aloc deprotection process.
Troubleshooting Decision Tree
This diagram helps guide the logical process for troubleshooting failed or suboptimal reactions.
References
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Peptide Multiple Sclerosis & Cancer Center. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]
- Gómez-Martínez, M., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874.
-
Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Retrieved from [Link]
- Vidal, C., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
-
ResearchGate. (n.d.). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of allyl deprotection through catalytic palladium π-allyl methodology. Retrieved from [Link]
- Amblard, F., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5873-5877.
-
Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]
-
Napier, P., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
- Vorherr, T., et al. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558.
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]
-
ResearchGate. (2018). 8 alloc deprotection in solid phase synthesis?. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Deprotection of Allyl-Based Protecting Groups. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. biotage.com [biotage.com]
- 22. apeiron-synthesis.com [apeiron-synthesis.com]
Technical Support Center: A Guide to Improving the Purity of Peptides Containing Boc-D-dap(aloc)-OH
Welcome to the technical support center for researchers and peptide chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of peptides incorporating N-α-Boc-D-diaminopropionic acid, where the side chain is protected by an allyloxycarbonyl (Aloc) group. The unique architecture of this building block offers vast potential for creating complex peptide structures but also presents specific challenges in achieving high purity. This document is designed to provide both the mechanistic understanding and the practical protocols needed to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude peptides synthesized with Boc-D-dap(aloc)-OH?
Impurities in these syntheses typically fall into three categories:
-
Process-Related Impurities: These are common to most Boc-strategy Solid-Phase Peptide Syntheses (SPPS) and include deletion sequences from incomplete Boc deprotection or failed coupling, and truncated sequences from failed couplings followed by unreacted chain capping.[1][2]
-
Protecting Group-Related Impurities: These are specific to the protecting groups used. The most significant are peptides with the Aloc group still attached (+86 Da) due to incomplete deprotection, and N-allylated peptides (+40 Da) where the deprotected side-chain amine is modified by an allyl group during cleavage.[3]
-
Side-Reaction Impurities: During the final cleavage from the resin with strong acids (like HF), reactive carbocations can cause alkylation of sensitive residues such as Tryptophan or Methionine if improper scavengers are used.[4]
Q2: My mass spectrometry data shows a peak at [Target Mass + 86 Da]. What is this impurity?
This mass addition corresponds precisely to the mass of the Aloc protecting group (C₄H₄O₂). This indicates that the on-resin Aloc deprotection step was incomplete. The palladium catalyst may not have had sufficient access to the Aloc group, or the catalyst's activity was compromised.
Q3: I see a peak at [Target Mass + 40 Da]. What causes this?
This mass addition is characteristic of N-allylation of the Dap side-chain amine.[3] During the palladium-catalyzed Aloc cleavage, a π-allyl-palladium complex is formed. If a scavenger is absent or inefficient, the newly deprotected and nucleophilic Dap side-chain amine can attack this complex, transferring the allyl group to itself and terminating the catalytic cycle.[3][5]
Q4: Can I use standard Boc deprotection conditions (TFA in DCM) throughout my synthesis?
Yes, the Aloc group is stable to the acidic conditions used for Nα-Boc removal, making them an orthogonal pair.[5][6] You can proceed with standard Boc deprotection cycles (e.g., 25-50% TFA in DCM) without affecting the Aloc group on the Dap side chain. This orthogonality is the primary reason for using this protection strategy.[7]
Q5: How does the incorporation of D-dap affect the peptide's behavior during RP-HPLC purification?
Once the Aloc group is removed, the Dap residue presents a free primary amine on its side chain. This significantly increases the peptide's overall polarity. Consequently, peptides containing a deprotected D-dap residue will typically have a shorter retention time on a reversed-phase column compared to a similar peptide where that position is occupied by a hydrophobic residue.[8] This is a critical factor to consider when developing your HPLC gradient; you may need to start with a lower initial concentration of organic solvent (acetonitrile) and/or use a shallower gradient to achieve good separation from more hydrophobic impurities.
Troubleshooting Guide: A Systematic Approach to Purity Enhancement
This section provides a systematic workflow for diagnosing and resolving purity issues based on analytical data from RP-HPLC and Mass Spectrometry (LC-MS).
// Nodes Start [label="Analyze Crude Peptide\nby LC-MS", fillcolor="#F1F3F4"]; CheckMass [label="Identify Main Peaks\n(Mass Spec Data)", fillcolor="#F1F3F4"]; CorrectMass [label="Correct Mass,\nbut Low Purity / Poor Peak Shape", fillcolor="#FBBC05"]; MassPlus86 [label="Mass = Target + 86 Da\n(Aloc-Adduct)", fillcolor="#EA4335"]; MassPlus40 [label="Mass = Target + 40 Da\n(Allyl-Adduct)", fillcolor="#EA4335"]; DeletionSeq [label="Mass = Target - Amino Acid\n(Deletion Sequence)", fillcolor="#EA4335"]; OptimizeHPLC [label="Optimize HPLC Method", fillcolor="#4285F4"]; IncompleteAloc [label="Incomplete Aloc Deprotection", fillcolor="#4285F4"]; NAllylation [label="N-Allylation Side Reaction", fillcolor="#4285F4"]; IncompleteBoc [label="Incomplete Boc Deprotection", fillcolor="#4285F4"]; SolutionHPLC [label="Adjust Gradient & Flow Rate\nConsider Alternative Ion-Pairing\nCheck Column Integrity", fillcolor="#FFFFFF", shape=note]; SolutionAloc [label="Increase Reaction Time/Temp\nUse Fresh Catalyst/Scavenger\nEnsure Proper Resin Swelling\nRepeat Deprotection Step", fillcolor="#FFFFFF", shape=note]; SolutionAllyl [label="Ensure Sufficient Scavenger (e.g., PhSiH₃)\nUse Anhydrous Solvents\nWork Under Inert Atmosphere", fillcolor="#FFFFFF", shape=note]; SolutionBoc [label="Increase TFA Concentration\nExtend Deprotection Time\nEnsure Adequate Resin Swelling\nUse Kaiser Test to Confirm", fillcolor="#FFFFFF", shape=note];
// Edges Start -> CheckMass; CheckMass -> CorrectMass [label="Main peak has\ncorrect mass"]; CheckMass -> MassPlus86 [label="Major impurity peak\ndetected"]; CheckMass -> MassPlus40 [label="Major impurity peak\ndetected"]; CheckMass -> DeletionSeq [label="Major impurity peak\ndetected"];
CorrectMass -> OptimizeHPLC [label="Diagnosis"]; MassPlus86 -> IncompleteAloc [label="Diagnosis"]; MassPlus40 -> NAllylation [label="Diagnosis"]; DeletionSeq -> IncompleteBoc [label="Diagnosis"];
OptimizeHPLC -> SolutionHPLC [label="Solution"]; IncompleteAloc -> SolutionAloc [label="Solution"]; NAllylation -> SolutionAllyl [label="Solution"]; IncompleteBoc -> SolutionBoc [label="Solution"]; }
Figure 1. Troubleshooting workflow for identifying and resolving peptide impurities.
Problem 1: Incomplete Aloc Deprotection (Mass = Target + 86 Da)
Causality: The palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is sensitive to oxidation and requires an inert atmosphere for optimal activity. Incomplete deprotection occurs if the catalyst is degraded, if the reaction time is too short, or if poor resin swelling prevents the catalyst from reaching all the Aloc-protected sites.[9]
}
Figure 2. Mechanism of Aloc deprotection and the critical role of the scavenger.
Experimental Protocol: On-Resin Aloc Deprotection [5][10]
-
Resin Preparation: After coupling the final amino acid, ensure the N-terminus is protected (e.g., with the Boc group). Swell the peptide-resin in anhydrous Dichloromethane (DCM) for 30 minutes under an inert atmosphere (Argon or Nitrogen).
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) in anhydrous DCM. To this solution, add a scavenger such as Phenylsilane (PhSiH₃) (10-20 equivalents).
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin. Agitate the reaction vessel gently for 1-2 hours at room temperature.
-
Monitoring: To check for completion, a small sample of resin can be cleaved and analyzed by LC-MS.
-
Washing: Once the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (5x) to remove all traces of catalyst and scavenger. The resin is now ready for further modification or final cleavage.
Troubleshooting Actions:
-
Repeat the Deprotection: If analysis shows incomplete removal, repeat the deprotection step with freshly prepared reagents.
-
Increase Reaction Time: Extend the reaction time to 3-4 hours.
-
Use Microwave Synthesis: Microwave-assisted deprotection can significantly shorten reaction times (e.g., two 5-minute cycles at 38°C) and improve efficiency by preventing catalyst degradation.[9]
Problem 2: N-Allylation Side Product (Mass = Target + 40 Da)
Causality: This impurity is a direct result of an insufficient amount or absence of an effective scavenger during Aloc deprotection.[3] The scavenger's role is to react with the π-allyl-palladium complex more rapidly than the deprotected peptide's amine, thereby preventing the unwanted side reaction (see Figure 2).
Troubleshooting Actions:
-
Verify Scavenger Stoichiometry: Ensure at least 10-20 equivalents of phenylsilane or another suitable scavenger (e.g., dimedone, morpholine) are used.[3]
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents for the deprotection cocktail and resin washing.
-
Maintain Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst, reducing reaction efficiency and potentially favoring side reactions.
Problem 3: Deletion Sequences (Mass = Target - Amino Acid)
Causality: This is a classic SPPS problem, often stemming from incomplete Nα-Boc deprotection in the cycle before the missing amino acid was to be coupled.[11][12] If the Boc group is not removed, the N-terminus remains blocked, and the subsequent coupling reaction cannot proceed. Steric hindrance around the N-terminus or poor resin swelling can exacerbate this issue.[13]
Troubleshooting Actions:
-
Optimize Boc Deprotection: Increase the TFA concentration in DCM from 25% to 50% or extend the deprotection time from 20 minutes to 30 minutes.[1]
-
Ensure Proper Swelling: Allow adequate time for the resin to swell in the appropriate solvent before each deprotection and coupling step.
-
Use a Monitoring Test: After the neutralization step, perform a qualitative Kaiser test. A positive result (blue beads) indicates free amines are present and deprotection was successful. A negative result (yellow beads) means the Boc group is still attached, and the deprotection step must be repeated.
Quantitative Data Summary for Synthesis & Purification
The following table provides typical parameters used in the synthesis and purification of peptides containing Boc-D-dap(aloc)-OH. These values serve as a starting point for optimization.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Boc Deprotection | 25-50% TFA in DCM, 20-30 min | Higher TFA concentration or longer time may be needed for sterically hindered residues.[1] |
| Neutralization | 5-10% DIPEA in DMF, 2 x 2 min | Crucial to deprotonate the N-terminal ammonium salt before coupling. |
| Aloc Deprotection Catalyst | 0.2-0.5 eq. Pd(PPh₃)₄ | Use fresh, high-quality catalyst. Sensitive to oxygen.[5] |
| Aloc Deprotection Scavenger | 10-20 eq. Phenylsilane (PhSiH₃) | Essential to prevent N-allylation side product formation.[5] |
| Final Cleavage (Boc/Bzl) | Anhydrous HF or TFMSA | Requires specialized equipment and appropriate scavengers (e.g., anisole) to prevent side-chain alkylation.[4][10] |
| Analytical HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The industry standard for peptide analysis and purification.[14] |
| HPLC Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[14] |
| HPLC Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier for eluting peptides. |
| Expected Crude Purity | 60-85% (Sequence Dependent) | Highly dependent on the length and sequence of the peptide. |
| Expected Final Purity | ≥95% (Post-HPLC) | Achievable with a well-optimized purification protocol. |
References
-
ACS Publications. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Burlin, T. A., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. Retrieved from [Link]
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. ResearchGate. Retrieved from [Link]
-
Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of peptide science, 11(8), 512–515. Retrieved from [Link]
-
PPMC. (n.d.). Alloc Protecting Group Removal Protocol. PPMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
PolyPeptide Group. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis. PolyPeptide. Retrieved from [Link]
-
Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of peptide research, 57(3), 250–256. Retrieved from [Link]
-
Hodges, R. S., Sereda, T. J., Mant, C. T., & Matteson, D. R. (1996). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 55, 3–32. Retrieved from [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]
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- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chempep.com [chempep.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Navigating Solubility Challenges of Boc-D-dap(aloc)-OH in Synthesis
Welcome to the technical support center for addressing solubility issues with Boc-D-Dap(Aloc)-OH. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building block into their synthetic workflows. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to overcome common solubility challenges, ensuring the efficiency and success of your synthesis.
Introduction: Understanding the Solubility Profile of Boc-D-dap(aloc)-OH
Boc-D-dap(aloc)-OH is a valuable non-proteinogenic amino acid derivative used in peptide synthesis to introduce sites for orthogonal side-chain modification.[1] The presence of both the bulky, hydrophobic tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Aloc) protecting groups significantly influences its solubility characteristics. While soluble in many common organic solvents used in peptide synthesis, its dissolution can sometimes be challenging, leading to incomplete reactions and compromised yields. This guide will walk you through the common causes of solubility problems and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Boc-D-dap(aloc)-OH for a coupling reaction?
For standard solid-phase peptide synthesis (SPPS), the primary recommended solvent is high-purity, anhydrous N,N-Dimethylformamide (DMF).[1][2] Dichloromethane (DCM) can also be used, particularly in Boc-based synthesis strategies.[2][3] N-Methyl-2-pyrrolidone (NMP) is another excellent alternative, often exhibiting stronger solvating properties than DMF for complex or protected amino acids.[4][5]
Q2: I'm having difficulty dissolving Boc-D-dap(aloc)-OH in DMF. What are the likely causes?
Several factors can contribute to poor solubility in a recommended solvent:
-
Solvent Quality: The presence of water or other impurities in the DMF can significantly reduce the solubility of hydrophobic compounds like Boc-D-dap(aloc)-OH. Always use anhydrous, peptide-synthesis-grade solvents.[6]
-
Temperature: Lower laboratory temperatures can decrease solubility.
-
Concentration: You may be attempting to create a solution that exceeds the solubility limit of the compound in that specific volume of solvent.
-
Compound Purity and Batch-to-Batch Variability: Minor impurities or slight variations between manufacturing batches can sometimes affect solubility.
-
Aggregation: The compound may have aggregated, making it more difficult to dissolve.[6]
Q3: Can I heat the mixture to improve solubility?
Gentle warming can be an effective method to aid dissolution. However, it must be done with caution. Heating the solution to 30-40°C is generally safe and can significantly improve solubility.[6] Avoid excessive or prolonged heating, as this could potentially lead to the degradation of the Boc-protecting group or other side reactions.
Q4: Are there any co-solvents that can enhance the solubility of Boc-D-dap(aloc)-OH?
Yes, using a co-solvent is a highly effective strategy. If you are experiencing poor solubility in DMF or DCM, the addition of a small percentage (e.g., 10-25%) of a stronger polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can significantly enhance solvation.[3][6][]
Q5: How does sonication help with solubility, and are there any risks?
Sonication is a useful technique for breaking up aggregates of the solid material, thereby increasing the surface area available for solvation and speeding up the dissolution process.[6][8] Brief periods of sonication are generally safe. However, prolonged or high-intensity sonication can generate heat, which could potentially degrade the compound. It is best to use short bursts of sonication and cool the vessel in an ice bath if necessary.[8]
Troubleshooting Guides
This section provides structured protocols to address solubility issues with Boc-D-dap(aloc)-OH during your experiments.
Troubleshooting Workflow: A Step-by-Step Approach
The following diagram illustrates a logical workflow for troubleshooting solubility problems with Boc-D-dap(aloc)-OH.
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
-
Preparation: In a clean, dry vessel, add the required amount of Boc-D-dap(aloc)-OH.
-
Solvent Addition: Add the calculated volume of anhydrous, peptide-grade DMF to achieve the desired concentration for your coupling reaction.
-
Agitation: Stir the mixture at room temperature using a magnetic stirrer.
-
Observation: Observe for complete dissolution. A clear, particulate-free solution should be obtained.
Protocol 2: Dissolution with Gentle Warming and Sonication
-
Initial Steps: Follow steps 1 and 2 from Protocol 1.
-
Warming: If the compound does not fully dissolve, place the vessel in a water bath heated to 30-40°C and continue stirring.
-
Sonication: If solids persist, place the vessel in a sonicator bath for short intervals (e.g., 1-2 minutes). Monitor the temperature to ensure it does not exceed 40°C.
-
Final Check: Continue gentle agitation until a clear solution is formed.
Protocol 3: Using a Co-Solvent System
-
Co-solvent Selection: Choose a suitable co-solvent such as NMP or DMSO.
-
Solvent Mixture Preparation: Prepare a solvent mixture. A common starting point is a 3:1 or 4:1 ratio of your primary solvent (e.g., DMF) to the co-solvent (e.g., NMP).
-
Dissolution: Add the pre-mixed solvent system to the Boc-D-dap(aloc)-OH and stir at room temperature.
-
Activation and Coupling: Once a clear solution is obtained, proceed with the addition of your coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA) as per your standard protocol.[1][2]
Data Summary
While precise solubility values (mg/mL) are not always readily available in the literature and can vary with experimental conditions, the following table provides a qualitative guide to the solubility of Boc-D-dap(aloc)-OH in common solvents.
| Solvent | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good to Very Good | The most common and recommended solvent. Purity is critical. |
| N-Methyl-2-pyrrolidone (NMP) | Very Good to Excellent | A stronger solvent than DMF, often used to dissolve difficult amino acid derivatives.[4][5] |
| Dimethyl sulfoxide (DMSO) | Very Good to Excellent | A powerful solvent, but care must be taken as it can be difficult to remove and may interfere with some downstream processes. |
| Dichloromethane (DCM) | Moderate to Good | Commonly used in Boc-SPPS, but may be less effective than DMF or NMP for this particular derivative.[3] |
| Water | Insoluble | The hydrophobic protecting groups render the molecule insoluble in aqueous solutions.[6][9] |
| Methanol / Ethanol | Sparingly Soluble | Not recommended as primary solvents for coupling reactions due to potential side reactions (ester formation). |
Concluding Remarks
The successful incorporation of Boc-D-dap(aloc)-OH into a peptide sequence hinges on achieving complete dissolution prior to the coupling step. By understanding the factors that influence its solubility and by systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these challenges. Always begin with high-quality, anhydrous solvents and, if necessary, employ gentle warming, sonication, or a co-solvent system to ensure a clear, homogeneous solution for your reaction.
References
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications - Benchchem.
- pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- Boc-Dap(Boc)-OH | Amino Acid Derivatives | MedChemExpress.
- Amino Acid Derivatives for Peptide Synthesis.
- BOC-Amino Acids.
- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PubMed Central.
- WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents - Benchchem.
- Fmoc-Dap(Alloc)-OH | Amino Acid Derivative | MedChemExpress.
- Peptide Solubility Guidelines - How to solubilize a peptide.
- 76387-70-7|Boc-D-Dap-OH|BLD Pharm.
- 161561-83-7 | Boc-Dap(Alloc)-OH - ChemPep.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Solvents for Solid Phase Peptide Synthesis.
- Solubility issues of Boc-N-Me-D-Met-OH in different SPPS solvents - Benchchem.
- Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? | ResearchGate.
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Capping Strategies for Unreacted Amines Post-Coupling of Boc-D-dap(aloc)-OH
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines after the coupling of Boc-D-dap(aloc)-OH in solid-phase peptide synthesis (SPPS). This guide is designed to offer both practical solutions and a deeper understanding of the underlying chemical principles to ensure the synthesis of high-purity peptides.
Introduction: The Critical Role of Capping in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the efficiency of each amino acid coupling step is paramount. Incomplete coupling reactions leave unreacted primary or secondary amines on the growing peptide chain. If these are not permanently blocked, they can react in subsequent coupling cycles, leading to the formation of "deletion sequences"—peptides missing one or more amino acids.[1] These deletion sequences are often challenging to separate from the desired full-length peptide, significantly reducing the final product's purity.[1]
The capping step is a crucial quality control measure designed to permanently block these unreacted amines by acetylating them, rendering them unreactive for the remainder of the synthesis.[2] This ensures that the final crude product is of higher purity and simplifies the subsequent purification process.[3] While it may seem like an additional step, effective capping is a cornerstone of successful peptide synthesis, particularly for long or complex peptides.
The use of specialized amino acid derivatives like Boc-D-dap(aloc)-OH introduces unique considerations. The Boc (tert-butoxycarbonyl) protecting group on the alpha-amine is acid-labile, while the Aloc (allyloxycarbonyl) group on the side-chain amine is removed by palladium catalysis.[4] This orthogonal protection scheme is invaluable for creating complex peptide architectures.[4] However, the specific steric and electronic properties of this building block can influence coupling efficiency, making a robust capping strategy essential.
Troubleshooting Guide: Addressing Incomplete Capping
This section addresses common issues encountered during the capping of unreacted amines following the coupling of Boc-D-dap(aloc)-OH. The question-and-answer format is designed to provide direct solutions to specific experimental problems.
Question 1: I've performed the coupling of Boc-D-dap(aloc)-OH, and the subsequent Kaiser test is positive (blue/purple beads). What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[5] Here is a systematic approach to address this issue:
-
Double Coupling: The most immediate and often effective solution is to perform a "double coupling."[5] This involves repeating the coupling step with a fresh solution of activated Boc-D-dap(aloc)-OH. This second coupling reaction can help drive the reaction to completion. After the second coupling, perform another Kaiser test to assess its effectiveness.
-
Proceed to Capping: If the Kaiser test remains positive after a double coupling, it is crucial to cap the remaining unreacted amines to prevent the formation of deletion peptides.[3][5] Proceed with a standard capping protocol.
Question 2: My Kaiser test is still positive after the capping step. What are the potential causes and how can I fix it?
A persistently positive Kaiser test after capping points to one of several potential issues. Here’s a breakdown of the likely causes and their solutions:
| Potential Cause | Recommended Solution |
| Degraded Capping Reagents | The most common capping reagent, acetic anhydride, is susceptible to hydrolysis. Always use fresh acetic anhydride and prepare the capping solution immediately before use.[1][2][6] |
| Inefficient Mixing | Ensure the resin is fully suspended and agitated throughout the capping reaction to allow the reagents to access all unreacted sites.[1] |
| Incomplete Capping Reaction | If the initial capping was incomplete, wash the resin thoroughly with DMF and repeat the capping procedure.[1][7] You may consider increasing the reaction time or the excess of capping reagents. |
| False Positive Kaiser Test | Overheating during the Kaiser test can lead to the removal of the Fmoc group (if used in a hybrid strategy), resulting in a false positive.[1] Heat the sample gently and for the recommended time.[1][8] |
| Peptide Aggregation | If the peptide chain is aggregating, it can hinder the access of capping reagents to the unreacted amines. Consider switching to a different solvent like NMP or DMSO for the capping step.[3] |
Question 3: Are there alternative capping reagents I can use if acetic anhydride is not effective or causes side reactions?
While acetic anhydride is the most common capping agent, alternatives can be considered in specific situations, such as when dealing with sensitive amino acids or persistent capping failures.
| Capping Reagent | Conditions | Advantages | Considerations |
| Acetic Anhydride | 10-50 equivalents in DMF with a base (Pyridine or DIPEA) for 30 minutes.[1][7] | Highly effective, fast, and inexpensive. | Can lead to side reactions with certain amino acids if not optimized. |
| Benzoic Anhydride | Used similarly to acetic anhydride. | Can be a suitable alternative if acetylation is problematic. | Less commonly used. |
| N-acetylimidazole | Milder acetylating agent. | May be beneficial for sensitive sequences. | Reaction kinetics may be slower. |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes the standard procedure for capping unreacted amines on the resin.
-
Resin Washing: Following the coupling step, thoroughly wash the resin with DMF (3 x 10 mL per gram of resin) to remove residual coupling reagents and by-products.[6]
-
Preparation of Capping Solution: Prepare the capping solution fresh by mixing acetic anhydride (50 equivalents based on resin substitution) and a base like pyridine or DIPEA (50 equivalents) in DMF.[7] A common formulation is a 3:2 ratio of acetic anhydride to pyridine.[2][6]
-
Capping Reaction: Add the capping solution to the resin and agitate gently at room temperature for 30 minutes.[2][7]
-
Washing: Filter the resin and wash it thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess capping reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[7] If the test is positive, repeat the capping procedure.[7]
Protocol 2: The Kaiser (Ninhydrin) Test
This protocol outlines the steps to perform the Kaiser test to detect free primary amines on the resin.
-
Sample Preparation: Collect a small sample of resin beads (10-15 beads) in a small test tube.[9]
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Reagent A: KCN in pyridine; Reagent B: ninhydrin in n-butanol; Reagent C: phenol in n-butanol) to the test tube.[9][10]
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[9][10][11]
-
Observation: Observe the color of the resin beads and the solution.
Visualization of the Capping Mechanism
The following diagram illustrates the chemical reaction that occurs during the capping of an unreacted primary amine on the solid support with acetic anhydride.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. peptide.com [peptide.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
Impact of scavengers on the stability of Boc-D-dap(aloc)-OH
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Boc-D-dap(aloc)-OH in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this versatile building block, particularly concerning the impact of scavengers during peptide synthesis.
Introduction to Boc-D-dap(aloc)-OH
Boc-D-dap(aloc)-OH is a non-canonical amino acid derivative that offers a unique platform for creating complex peptide architectures. Its structure features an Nα-Boc (tert-butyloxycarbonyl) protecting group and a side-chain (β-amino) protected by an Aloc (allyloxycarbonyl) group. This orthogonal protection scheme is pivotal, allowing for the selective deprotection of the side chain under specific, mild conditions without affecting the acid-labile Boc group or other standard side-chain protecting groups.[1][2] This enables site-specific modifications such as branching, cyclization, and conjugation.[3]
However, the stability of the Aloc group, particularly during the final cleavage step of solid-phase peptide synthesis (SPPS), can be a source of concern. This guide will delve into the impact of commonly used scavengers on the integrity of Boc-D-dap(aloc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Aloc group in Boc-D-dap(aloc)-OH?
A1: The Aloc group serves as an orthogonal protecting group for the β-amino function of the diaminopropionic acid side chain. Its key advantage is its stability to both the acidic conditions used to remove the Nα-Boc group during SPPS cycles and the basic conditions used for Fmoc group removal in Fmoc-based strategies.[4][5] The Aloc group can be selectively removed using a palladium(0) catalyst, allowing for specific modifications at the side-chain amine while the rest of the peptide remains protected.[1]
Q2: Is the Aloc group stable to the trifluoroacetic acid (TFA) used in the final cleavage step?
A2: Generally, the Aloc group is considered stable to TFA under the conditions typically used for the final cleavage of peptides from the resin.[4] However, some studies have noted that prolonged exposure to strong acidic conditions, such as TFA, can lead to slow decomposition of the Aloc group.[6] The rate of this decomposition is typically low and may not be significant for standard cleavage times (2-4 hours).
Q3: What are scavengers and why are they used in the final cleavage cocktail?
A3: Scavengers are nucleophilic reagents added to the final cleavage cocktail (e.g., TFA) to "trap" highly reactive carbocations.[2] These carbocations are generated from the cleavage of acid-labile side-chain protecting groups (like tert-butyl from Boc, tBu, or Trt) and can otherwise cause unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[7]
Q4: Can standard scavengers like triisopropylsilane (TIPS), water, or thioanisole prematurely cleave the Aloc group?
A4: There is no significant evidence to suggest that common scavengers such as TIPS, water, or thioanisole actively cleave the Aloc group under standard TFA cleavage conditions. The mechanism for Aloc group removal is distinct and requires a palladium(0) catalyst.[8] However, the highly acidic and nucleophilic environment of a cleavage cocktail could potentially contribute to the slow degradation of the Aloc group over extended periods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Boc-D-dap(aloc)-OH, with a focus on scavenger impact and Aloc group stability.
Issue 1: Partial or complete loss of the Aloc group is observed after final cleavage, as confirmed by mass spectrometry.
-
Possible Cause 1: Extended Cleavage Time.
-
Explanation: While generally stable, the Aloc group can undergo slow acid-catalyzed hydrolysis upon prolonged exposure to the strong acid (TFA) in the cleavage cocktail.[6] A standard 2-4 hour cleavage is usually safe, but overnight or extended cleavage times significantly increase the risk of partial deprotection.
-
Troubleshooting Steps:
-
Analyze Cleavage Kinetics: Perform a time-course experiment. Cleave small aliquots of your resin-bound peptide at different time points (e.g., 1, 2, 4, and 8 hours) and analyze each by HPLC and mass spectrometry to determine the optimal cleavage time that maximizes removal of other protecting groups while minimizing Aloc loss.
-
Optimize Cleavage Duration: For subsequent syntheses, use the shortest effective cleavage time determined from your kinetic analysis.
-
-
-
Possible Cause 2: Unexpected Reactivity of Scavengers.
-
Explanation: While not a primary cause of cleavage, certain scavengers or impurities within them might participate in minor side reactions with the allyl moiety of the Aloc group under harsh acidic conditions. For example, some silanes can act as reducing agents in the presence of strong acid.[6]
-
Troubleshooting Steps:
-
Simplify the Scavenger Cocktail: If your peptide sequence allows, use a simpler cleavage cocktail. For peptides without highly sensitive residues like Trp, Met, or Cys, a mixture of TFA/TIPS/H₂O (95:2.5:2.5) is often sufficient.[2]
-
Test Scavenger Compatibility: If you suspect a particular scavenger, perform a small-scale cleavage with and without it to isolate its effect on Aloc stability.
-
Ensure High-Purity Reagents: Use fresh, high-purity scavengers and TFA to minimize the presence of reactive impurities.
-
-
Issue 2: A side product with an unexpected mass is detected, potentially related to a modification of the Aloc group.
-
Possible Cause: Alkylation or other modifications of the allyl double bond.
-
Explanation: The double bond in the allyl group is a potential site for electrophilic addition. While carbocations generated during cleavage are the primary target of scavengers, in a highly concentrated environment, a small percentage might react with the Aloc group.
-
Troubleshooting Steps:
-
Increase Scavenger Concentration: A higher concentration of scavengers like TIPS can more effectively quench carbocations, reducing the likelihood of them reacting with the Aloc group.
-
Characterize the Side Product: Utilize tandem mass spectrometry (MS/MS) to fragment the side product and identify the location and nature of the modification. This information is crucial for pinpointing the specific side reaction.
-
Review Your Sequence: If your peptide contains residues that generate particularly stable or reactive carbocations, consider using alternative, more robust protecting groups for those residues if possible.
-
-
Data Summary and Recommendations
The following table summarizes the stability of the Aloc group in the context of different peptide synthesis and cleavage conditions.
| Condition/Reagent | Stability of Aloc Group | Recommendation/Comment |
| Fmoc Deprotection (e.g., 20% Piperidine in DMF) | Stable | Fully orthogonal.[5] |
| Boc Deprotection (e.g., 50% TFA in DCM) | Stable | Fully orthogonal for repeated, short treatments. |
| Final Cleavage (e.g., TFA/TIPS/H₂O, 2-4 hours) | Generally Stable | Monitor for slow degradation with extended cleavage times.[6] |
| Final Cleavage with Thiol Scavengers (e.g., EDT, DTT) | Generally Stable | No direct evidence of significant cleavage. Thiol scavengers are primarily for protecting Cys and Met.[1] |
| Palladium(0) Catalyst (e.g., Pd(PPh₃)₄) + Allyl Scavenger (e.g., PhSiH₃) | Labile | These are the specific conditions for the intentional and quantitative removal of the Aloc group.[8] |
Experimental Protocols
Protocol 1: Standard On-Resin Alloc Deprotection
This protocol is for the selective removal of the Aloc group while the peptide is still attached to the solid support.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in dichloromethane (DCM, ~10 mL) for 30 minutes. Drain the solvent.
-
Reagent Preparation: In a well-ventilated fume hood, prepare a solution by dissolving tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents, ~11.5 mg) in DCM (6 mL).
-
Deprotection Reaction: Add the catalyst solution to the resin. Immediately add phenylsilane (PhSiH₃) (10 equivalents, ~0.12 mL).
-
Incubation: Gently agitate the resin mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor progress by taking a small aliquot of resin, cleaving the peptide, and analyzing by HPLC/MS.[9]
-
Washing: Once the deprotection is complete, wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of 0.5% diisopropylethylamine (DIPEA) in DMF (to scavenge residual catalyst), followed by final washes with DMF and DCM.[10]
Protocol 2: Analytical Cleavage for Stability Assessment
This protocol can be used to test the stability of the Aloc group with your specific cleavage cocktail.
-
Resin Preparation: Place a small amount of the dry peptide-resin (e.g., 10 mg) into a microcentrifuge tube.
-
Cleavage Cocktail Addition: Add your chosen cleavage cocktail (e.g., 200 µL of TFA/TIPS/H₂O 95:2.5:2.5) to the resin.
-
Incubation: Let the reaction proceed at room temperature for a defined period (e.g., 2 hours).
-
Peptide Precipitation: After the incubation, precipitate the cleaved peptide by adding cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Dissolve the crude peptide in a suitable solvent and analyze by RP-HPLC and mass spectrometry to assess the integrity of the Aloc group.[10]
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key chemical structures and workflows.
Caption: Structure of Boc-D-dap(aloc)-OH and its orthogonal deprotection scheme.
Caption: Workflow for assessing the stability of the Aloc group during final cleavage.
Conclusion
The use of Boc-D-dap(aloc)-OH provides significant advantages for the synthesis of complex peptides due to its orthogonal protecting group strategy. While the Aloc group is generally robust under standard final cleavage conditions, awareness of its potential for slow degradation in strong acid is crucial for troubleshooting. By controlling cleavage times, using high-purity reagents, and employing appropriate analytical methods to monitor reaction outcomes, researchers can successfully utilize this valuable building block to achieve their synthetic goals.
References
-
A. A. A. A. A. A. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Retrieved from [Link]
-
Wikipedia. (2023). Peptide synthesis. In Wikipedia. Retrieved from [Link]
-
Wilson, J. J., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Napier, P., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. polypeptide.com [polypeptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Orthogonal Protection: Comparing Aloc and Dde for Diaminopropionic Acid
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. For non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap), which possesses two primary amines, an orthogonal protection strategy is not just advantageous—it is essential.[1] This guide provides an in-depth, objective comparison of two commonly employed protecting groups for the side-chain amine of Dap: the allyloxycarbonyl (Aloc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.
This comparison is grounded in experimental data and field-proven insights to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Central Role of Orthogonal Protection in Diaminopropionic Acid Chemistry
Diaminopropionic acid is a valuable building block for creating constrained or cyclic peptides, branched structures, and various peptide conjugates.[2] Its versatility stems from the β-amino group on its side chain, which can be selectively functionalized after incorporation into a peptide sequence. However, to achieve this site-specific modification, the α-amino group (used for peptide bond formation) and the β-amino group must be protected by groups that can be removed under different, non-interfering conditions.[1] This principle of "orthogonality" is the cornerstone of modern peptide chemistry.[3][4][5]
In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected by the base-labile Fmoc group. Consequently, the side-chain protecting group for Dap must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and also stable to the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[4][6] Both Aloc and Dde fulfill these core requirements, yet their distinct deprotection chemistries offer different strategic advantages and potential challenges.
The Allyloxycarbonyl (Aloc) Protecting Group
The Aloc group is a carbamate-based protecting group renowned for its unique cleavage mechanism, which relies on palladium(0)-catalyzed allylic cleavage.[7][8] This deprotection method is exceptionally mild and orthogonal to both acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups, making it a powerful tool in complex multi-step syntheses.[7]
Mechanism of Aloc Deprotection
The cleavage of the Aloc group is a catalytic cycle initiated by the coordination of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the allyl group's double bond.[8] This is followed by an oxidative addition to form a π-allyl-palladium(II) complex. The resulting carbamate is unstable and decarboxylates to release the free amine. A scavenger, such as phenylsilane (PhSiH₃) or morpholine, is required to react with the allyl group from the palladium complex, regenerating the Pd(0) catalyst and driving the reaction to completion.[5][8]
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Protecting Group
The Dde group is an enamine-type protecting group that has become a standard for the orthogonal protection of lysine and other primary amines in Fmoc-based SPPS.[4] Its key advantage is its stability to both acidic and basic conditions commonly used in peptide synthesis, while being selectively cleaved by nucleophilic reagents, most notably hydrazine.[3][4]
Mechanism of Dde Deprotection
The removal of the Dde group is typically achieved by treatment with a dilute solution of hydrazine (e.g., 2% hydrazine in DMF).[9] The reaction proceeds through a nucleophilic attack of hydrazine on the enamine system. This is followed by an intramolecular cyclization, which releases the free amine and forms a stable pyrazole byproduct.[4] This byproduct's strong absorbance around 290 nm can be conveniently used to monitor the reaction's progress spectrophotometrically.[10]
Head-to-Head Comparison: Aloc vs. Dde
The choice between Aloc and Dde depends on the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions.
| Feature | Aloc (Allyloxycarbonyl) | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) |
| Protection Chemistry | Carbamate | Enamine |
| Deprotection Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃, Meldrum's acid)[7][11] | 2% Hydrazine in DMF[4][9] or 2% Hydroxylamine/Imidazole in NMP[12] |
| Orthogonality | Excellent. Stable to acids (TFA) and bases (piperidine).[7][13] | Excellent. Stable to acids (TFA) and bases (piperidine).[4] |
| Reaction Conditions | Very mild, neutral pH. Can be performed at room temperature or slightly elevated (e.g., 38-50°C) with microwave assistance to speed up the reaction.[11][14] | Mild, but hydrazine is a strong nucleophile and base. |
| Monitoring | Typically monitored by LC-MS analysis of a cleaved resin sample. | Can be monitored by UV spectrophotometry of the pyrazole byproduct at ~290 nm.[10] |
| Potential Side Reactions | - Catalyst poisoning.[14]- Incomplete removal requiring multiple treatments.[11]- Reduction of the allyl double bond during hydrazine treatment if a Dde group is also present. This can be prevented by adding allyl alcohol as a scavenger.[10][15] | - Fmoc group can be partially cleaved by hydrazine.[12]- Dde group migration to an unprotected lysine side chain can occur, especially during prolonged piperidine treatment.[16] |
| Reagent Handling | Palladium catalysts are air-sensitive and can be expensive. Scavengers are required. | Hydrazine is toxic and requires careful handling. |
| Compatibility | Broad compatibility. Orthogonal to Dde if scavengers are used during hydrazinolysis.[15] | Not fully compatible with Aloc, as hydrazine can reduce the allyl group.[10] Milder deprotection with hydroxylamine/imidazole shows better orthogonality with Fmoc.[12] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support used.
Protocol 1: On-Resin Aloc Deprotection
This protocol describes a manual deprotection procedure for an Aloc-protected Dap residue on a solid support.
Materials:
-
Peptide-resin with Aloc-protected Dap (0.1 mmol scale)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Solid-phase synthesis vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin (0.1 mmol) in anhydrous DCM (5 mL) for 30 minutes in the synthesis vessel under an inert atmosphere.[2]
-
Drain the solvent.
-
In a separate flask, prepare the deprotection cocktail: dissolve Pd(PPh₃)₄ (0.1 equiv., ~12 mg) in anhydrous DCM (4 mL). Add phenylsilane (20 equiv., ~220 µL) to the palladium solution.[5][9]
-
Add the freshly prepared deprotection cocktail to the resin.
-
Agitate the mixture gently (e.g., on a shaker or rocker) at room temperature for 20-30 minutes.[5]
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh deprotection cocktail (steps 4-6) one more time to ensure complete removal.
-
Wash the resin thoroughly with DCM (5 x 5 mL), followed by DMF (5 x 5 mL).
-
A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Aloc group.
Protocol 2: On-Resin Dde Deprotection
This protocol outlines the standard procedure for removing a Dde protecting group using hydrazine.
Materials:
-
Peptide-resin with Dde-protected Dap (0.1 mmol scale)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine/DMF solution (5 mL) to the resin.
-
Agitate the mixture at room temperature for 15 minutes.[9]
-
Drain the solution.
-
Repeat the hydrazine treatment (steps 4-6) one more time.[9]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of hydrazine and the pyrazole byproduct.
-
The resin is now ready for subsequent functionalization of the newly exposed β-amino group.
Conclusion and Recommendations
Both Aloc and Dde are excellent and reliable choices for the orthogonal protection of the diaminopropionic acid side chain in Fmoc-SPPS.
Choose Aloc when:
-
The highest degree of mildness and neutrality is required.
-
The synthetic strategy involves other sensitive functionalities that might be affected by the nucleophilic/basic nature of hydrazine.
-
A subsequent Dde deprotection is planned in the synthetic route (ensuring proper scavenging during hydrazinolysis).
Choose Dde when:
-
A simple, palladium-free deprotection method is preferred.
-
The ability to monitor the deprotection reaction by UV is advantageous.
-
The potential for partial Fmoc cleavage or Dde migration is considered and mitigated (e.g., by ensuring the N-terminus is protected and using shorter piperidine treatments).[16]
Ultimately, the decision rests on a careful analysis of the overall synthetic plan. By understanding the causality behind the experimental choices and the nuances of each protecting group's chemistry, researchers can confidently select the optimal strategy to successfully synthesize complex Dap-containing peptides for their research and development endeavors.
References
-
University of KwaZulu-Natal. (n.d.). Solid phase peptide synthesis: new resin and new protecting group. Retrieved from [Link]
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
PepResin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.
-
Diva-Portal.org. (2019, October 20). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Retrieved from [Link]
- Rao, R. V. R., Tantry, S. J., & Babu, V. V. S. (2006). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives.
-
ResearchGate. (n.d.). A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Augustin, M. A., Rabion, A., & Vaudry, H. (2002).
- Fletcher, N. L., et al. (2016). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Scientific Reports, 6, 28981.
- Zhang, S., & Lynn, D. G. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2415-2422.
- Loffet, A., & Zhang, H. X. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. International Journal of Peptide and Protein Research, 51(5), 374-378.
-
ChemBK. (2024, April 9). Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
- Collins, J. M., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
-
MySkinRecipes. (n.d.). Fmoc-Dap(Alloc)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-D-Dap(Aloc)-OH [178924-05-5]. Retrieved from [Link]
- D'Hulst, C., & De Clercq, P. J. (1998). Hydrazinolysis of Dde: Complete orthogonality with Aloc protecting groups. Tetrahedron Letters, 39(8), 1175-1178.
-
ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
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- 8. total-synthesis.com [total-synthesis.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrazinolysis of Dde: Complete orthogonality with Aloc protecting groups [infoscience.epfl.ch]
- 16. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Crude Peptides Containing Boc-D-dap(aloc)-OH
Introduction: Navigating the Complexities of Crude Peptide Purity
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone of innovation. These unique building blocks, such as D-2,3-diaminopropionic acid (D-dap), offer pathways to novel functionalities, enhanced stability, and constrained conformations. The successful synthesis of such modified peptides is critically dependent on a robust and orthogonal protecting group strategy.[1] The specific focus of this guide, Boc-D-dap(aloc)-OH, exemplifies this challenge. It features the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the palladium-labile allyloxycarbonyl (aloc) group on the side-chain amine. This orthogonal protection scheme is designed to allow for selective deprotection and on-resin functionalization of the side chain.[2][3]
However, the journey from synthesis to a purified active pharmaceutical ingredient (API) is fraught with analytical hurdles. The crude product from a solid-phase peptide synthesis (SPPS) is never a single entity; it is a complex mixture of the target peptide alongside a host of process-related impurities.[4][5] These can include deletion sequences, truncated peptides, products of incomplete deprotection, and diastereomeric isomers.[5][6][7] For researchers and drug developers, an accurate and comprehensive assessment of this crude mixture is not merely a quality control checkpoint; it is a critical step that informs the entire downstream purification strategy, impacts yield, and ultimately ensures the safety and efficacy of the final product.
This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of crude peptides, with a specific focus on the unique challenges presented by the Boc-D-dap(aloc)-OH moiety. We will move beyond simple protocols to explain the causality behind methodological choices, offering a framework for developing a self-validating, robust analytical workflow.
The Analyte in Focus: Understanding Boc-D-dap(aloc)-OH and Its Implications
The power of Boc-D-dap(aloc)-OH lies in the orthogonality of its protecting groups.[1][8]
-
Boc (tert-butyloxycarbonyl): This group protects the α-amino group and is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] This is a standard step in Boc-based SPPS.
-
Aloc (allyloxycarbonyl): Protecting the side-chain β-amino group, the Aloc group is stable to the acidic conditions used for Boc removal and the basic conditions used in Fmoc chemistry.[8] It is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[2][10][11][12]
This orthogonality is what allows a synthetic chemist to, for example, build a peptide chain, then selectively remove the Aloc group while the peptide is still on the resin to attach a drug molecule or a fluorescent tag to the side-chain amine, before proceeding with the final cleavage and deprotection of other groups.[2][13]
However, this sophisticated chemical strategy directly informs the potential impurity profile. Incomplete removal of either the Boc or Aloc groups can lead to covalently attached peptide impurities, which may have similar chromatographic behavior to the target peptide, complicating analysis.[6][14]
Anticipating the Enemy: Common Impurities in Crude Peptides
A successful purity assessment begins with understanding what to look for. During SPPS, a multitude of side reactions can occur, leading to a variety of impurities that must be identified and quantified.[5][15]
-
Deletion Sequences: Result from incomplete coupling of an amino acid or incomplete deprotection of the N-α-amino group, leading to a missing residue in the peptide chain.[6][7]
-
Truncated Sequences: Occur when the peptide chain stops growing prematurely.
-
Incomplete Deprotection: A primary concern for our topic. Residual Boc or Aloc groups on the final peptide result in impurities with a higher molecular weight.[6][14] For example, a residual Boc group adds 56 Da to the mass of the target peptide after cleavage.[14]
-
Racemization: The chiral center of amino acids can epimerize during synthesis, particularly during activation steps, leading to diastereomeric impurities which can be difficult to separate.[5][16]
-
Side-Chain Reactions: Reactive side chains can undergo modifications. For instance, asparagine and glutamine can undergo deamidation.[6]
A Multi-Pronged Attack: Orthogonal Analytical Strategies
No single analytical technique can provide a complete picture of crude peptide purity. A robust assessment relies on the synergistic use of orthogonal methods, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a powerful tool for structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the gold standard for determining peptide purity.[17][18] It separates components of a mixture based on their hydrophobicity.
Causality Behind the Method:
-
Stationary Phase: A C18 column is the most common choice for peptides, offering excellent separation of molecules with varying degrees of hydrophobicity.[17][18]
-
Mobile Phase: A gradient system of water and acetonitrile (ACN) is used.[17] Acetonitrile is the organic modifier; as its concentration increases, hydrophobic molecules are eluted from the C18 column.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is almost universally used.[17][18] It serves two key purposes: it acidifies the mobile phase to ensure that the carboxyl groups of the peptide are protonated, and it acts as an ion-pairing agent, forming a neutral complex with the positively charged amine groups on the peptide. This minimizes secondary interactions with the silica backbone of the column, resulting in sharper peaks and better resolution.
-
Detection: UV detection at 210-230 nm is standard, as this is the wavelength range where the peptide bond absorbs light.[4] This ensures that all peptide-related species are detected.[18]
Mass Spectrometry (MS): The Identity Confirmer
While HPLC separates impurities, MS identifies them by providing a highly accurate molecular weight.[18][] When coupled with HPLC (LC-MS), it becomes an exceptionally powerful tool for purity analysis.[4][20][21]
Causality Behind the Method:
-
Ionization Techniques: For peptides, Electrospray Ionization (ESI) is the most common technique.[][20] It is a "soft" ionization method that generates multiply charged ions of the peptide with minimal fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another valuable technique, particularly for its speed and high mass accuracy.[18][]
-
Information Gained: By analyzing the mass-to-charge (m/z) ratio of the peaks in the mass spectrum, one can confirm the identity of the main peak as the target peptide.[20] More importantly, the masses of the impurity peaks detected by HPLC can be determined, allowing for their identification. For example, an impurity with a mass of [M+56] would strongly suggest incomplete Boc deprotection, while a mass corresponding to a missing amino acid would indicate a deletion sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter
NMR is the most powerful technique for elucidating the detailed chemical structure of a molecule in solution.[22][23] While less common for routine purity checks due to its lower sensitivity and higher sample requirements compared to HPLC/MS, it is invaluable for definitive structural confirmation and for characterizing complex or unexpected impurities.[][24]
Causality Behind the Method:
-
1D and 2D NMR: A 1D ¹H NMR spectrum provides a fingerprint of the molecule.[23] The presence of characteristic signals for the Boc (~1.4 ppm) and Aloc (~4.6, 5.2-5.4, 5.9 ppm) groups can confirm their presence or absence. 2D NMR experiments like TOCSY and NOESY can be used to assign specific proton signals to individual amino acid residues, confirming the peptide sequence and identifying any structural anomalies.[25][26]
-
Use Case: If a major impurity cannot be identified by LC-MS alone, it can be isolated via preparative HPLC and subjected to NMR analysis for unambiguous structural elucidation.
Comparative Guide to Analytical Techniques
The selection of an analytical method depends on the specific question being asked. The following table provides a comparative overview.
| Technique | Primary Role | Information Provided | Pros | Cons |
| RP-HPLC | Purity Quantification & Separation | Purity (as % area), retention time, separation of isomers.[4][18] | High resolution, robust, quantitative, widely available. | Does not provide molecular weight; peak identity is not confirmed. |
| LC-MS | Impurity Identification | Molecular weight of all separated components, confirmation of target peptide identity.[20][21] | Combines separation with identification, high sensitivity. | Quantification can be less accurate than UV-HPLC; ion suppression effects. |
| NMR | Structural Confirmation | Unambiguous 3D structure, sequence confirmation, presence of protecting groups.[][22][24] | Provides definitive structural information. | Low sensitivity, requires larger sample amounts, complex data analysis. |
Experimental Protocols & Workflows
A scientifically sound analysis requires meticulous execution. The following protocols provide a validated starting point for the assessment of crude peptides containing Boc-D-dap(aloc)-OH.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the complete characterization of a crude peptide sample.
Caption: A comprehensive workflow for crude peptide purity assessment.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed to provide a high-resolution separation of the crude peptide mixture.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude peptide.
-
Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% TFA.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[27]
-
-
HPLC System & Conditions:
-
HPLC System: A system capable of binary gradient elution with UV detection.[17]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).[27]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[17][27]
-
Flow Rate: 1.0 mL/min.[27]
-
Column Temperature: 40 °C.
-
Detection: UV absorbance at 220 nm.[27]
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
Time (min) | % Mobile Phase B
-
---|---
-
0 | 5
-
30 | 65
-
32 | 95
-
35 | 95
-
36 | 5
-
40 | 5
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.
-
The Analytical Target Profile (ATP) should aim for a limit of quantitation (LOQ) of at least 0.10% area to meet typical regulatory requirements.[4]
-
Protocol 2: LC-MS for Identity Confirmation
This protocol uses the same chromatographic principles as above but directs the column effluent to a mass spectrometer.
-
Sample Preparation & Chromatography:
-
Follow the same sample preparation and HPLC conditions as described in Protocol 1. Use LC-MS grade solvents.
-
-
Mass Spectrometer Conditions (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 300 to 2000.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Note: These are starting parameters and must be optimized for the specific instrument and analyte.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak. Deconvolute the multiply charged ion series to determine the intact molecular weight. Compare this to the theoretical molecular weight of Boc-D-dap(aloc)-OH containing peptide.
-
Extract mass spectra for all significant impurity peaks. Compare their molecular weights to potential impurities (e.g., deletion sequences, +56 Da for residual Boc, +86 Da for residual Aloc).
-
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
- Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
PubMed. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Bio-Synthesis Inc. (2016, August 24). Labeling and Protecting Groups. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
MDPI. (2022, March 29). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Molecules. Retrieved from [Link]
-
PubMed. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]
- Marcel Dekker, Inc. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis.
-
ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Molecules. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Retrieved from [Link]
- CEM. (2014). High Efficiency Solid Phase Peptide Synthesis (HE-SPPS) of Difficult Long Peptides.
-
Food Research. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
PubMed. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- JOCPR. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
Sources
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- 20. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
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A Senior Application Scientist's Guide to Coupling Reagent Selection for Boc-D-Dap(Aloc)-OH
Introduction: The Critical Choice of a Coupling Reagent
In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental reaction, and the choice of coupling reagent is a critical determinant of success. This decision directly impacts reaction efficiency, yield, and the stereochemical integrity of the final peptide. For researchers and drug development professionals, making an informed choice is paramount, especially when dealing with non-standard or complex amino acid derivatives like N-α-Boc-N-β-Aloc-D-diaminopropionic acid (Boc-D-Dap(Aloc)-OH).
This particular building block presents unique considerations. The Boc protecting group on the α-amine dictates the use of acid-labile deprotection strategies, while the orthogonal Aloc group on the side-chain β-amine is reserved for selective removal via palladium catalysis, allowing for site-specific modifications like side-chain cyclization or branching.[1][2] The D-configuration of the chiral center necessitates a keen focus on minimizing racemization, a common side reaction that can compromise the biological activity of the target peptide.[3][4]
This guide provides an objective, data-driven comparison of common coupling reagents for the incorporation of Boc-D-Dap(Aloc)-OH. We will move beyond simple protocols to explore the mechanistic rationale behind reagent choice, offering field-proven insights to help you navigate this crucial step in your synthetic workflow.
Understanding the Players: A Review of Common Coupling Reagent Classes
Coupling reagents work by activating the carboxylic acid group of an N-protected amino acid, converting it into a more reactive intermediate that is susceptible to nucleophilic attack by the free amine of another amino acid or a resin-bound peptide.[5][6] Modern coupling reagents largely fall into three categories, each with distinct mechanisms and characteristics.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are foundational in peptide synthesis.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, terminating the reaction.[6][8] To mitigate these issues, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which trap the active intermediate to form less reactive, but more stable and racemization-resistant active esters.[4][8] For solid-phase synthesis, DIC is preferred over DCC because its urea byproduct is more soluble in common organic solvents.[9]
-
Aminium/Uronium Salts: This class, which includes reagents like HBTU, TBTU, and HATU, are among the most popular and efficient coupling reagents used today.[6][7] Though their names suggest a uronium structure, crystallographic studies have shown they exist as aminium salts.[7] These reagents react with the carboxylic acid in the presence of a base to generate an OBt or OAt active ester in situ. HATU, which is based on the more acidic 1-hydroxy-7-azabenzotriazole (HOAt), is generally more reactive than its HOBt-based counterpart, HBTU, making it particularly effective for sterically hindered couplings.[6][10] A primary drawback is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess, which irreversibly caps the growing peptide chain.[10][11]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are analogous to aminium salts in that they also generate active esters.[7][10] However, their distinct advantage is that they do not possess the guanidinylating structural element, leading to cleaner reactions and avoiding the chain-termination side reaction associated with aminium salts.[10] This makes them an excellent choice for critical steps, such as fragment condensation or cyclization, where activation may be slower.
Key Performance Indicators for Comparative Analysis
To objectively compare the performance of these reagents for coupling Boc-D-Dap(Aloc)-OH, we will evaluate them based on the following critical metrics:
-
Coupling Efficiency & Yield: The speed and completeness of the coupling reaction, ultimately reflected in the isolated yield of the desired peptide.
-
Racemization Suppression: The ability to maintain the stereochemical integrity of the Boc-D-Dap(Aloc)-OH residue. This is quantified by measuring the percentage of the undesired L-D diastereomer in the final product.
-
Purity & Side Product Formation: The cleanliness of the reaction, assessed by the purity of the crude product via RP-HPLC and the absence of reagent-related side products (e.g., N-acylurea or guanidinylated peptides).
-
Alloc Group Integrity: Confirmation that the coupling conditions do not compromise the stability of the palladium-labile Alloc protecting group. Standard coupling conditions are generally considered safe for the Alloc group.[2][12]
Experimental Design: A Head-to-Head Comparison
The following experimental workflow is designed to provide a direct comparison of four common coupling systems: DIC/Oxyma , HBTU , HATU , and PyBOP . The experiment involves the coupling of Boc-D-Dap(Aloc)-OH to a model dipeptide, Gly-Phe, anchored to a Rink Amide resin.
Workflow Diagram
Caption: Comparative experimental workflow for evaluating coupling reagents.
Detailed Step-by-Step Protocol
This protocol assumes a starting scale of 0.1 mmol on a Rink Amide AM resin (loading ~0.5 mmol/g).
1. Resin Preparation & Deprotection: a. Swell 200 mg of H-Gly-Phe-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. b. Drain the DMF. c. This step is for a starting resin with a terminal Fmoc group. If starting with a free amine, skip to step 2. To deprotect the N-terminal Fmoc group, add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[1] d. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all residual piperidine. e. Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn dark blue).[13]
2. Parallel Amino Acid Coupling: a. Divide the resin equally into four separate reaction vessels. b. In separate vials, prepare the activation mixtures as described below. Use 3 equivalents of the amino acid and coupling reagents relative to the resin loading (0.3 mmol).
-
Vessel 1 (DIC/Oxyma):
-
Dissolve Boc-D-Dap(Aloc)-OH (122 mg, 0.3 mmol) and Oxyma Pure (43 mg, 0.3 mmol) in 2 mL of DMF.
-
Add DIC (47 µL, 0.3 mmol).
-
Allow to pre-activate for 5 minutes.[1]
-
-
Vessel 2 (HBTU):
-
Dissolve Boc-D-Dap(Aloc)-OH (122 mg, 0.3 mmol) and HBTU (114 mg, 0.3 mmol) in 2 mL of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (105 µL, 0.6 mmol, 6 eq.).[13]
-
-
Vessel 3 (HATU):
-
Dissolve Boc-D-Dap(Aloc)-OH (122 mg, 0.3 mmol) and HATU (114 mg, 0.3 mmol) in 2 mL of DMF.
-
Add DIEA (105 µL, 0.6 mmol, 6 eq.).
-
-
Vessel 4 (PyBOP):
-
Dissolve Boc-D-Dap(Aloc)-OH (122 mg, 0.3 mmol) and PyBOP (156 mg, 0.3 mmol) in 2 mL of DMF.
-
Add DIEA (105 µL, 0.6 mmol, 6 eq.).
-
c. Add each activated amino acid solution to its respective resin-containing vessel. d. Agitate all vessels at room temperature for 2 hours. e. Perform a Kaiser test on a small sample from each vessel. A negative result (yellow beads) indicates complete coupling. If positive, continue coupling for another hour.
3. Cleavage and Product Isolation: a. Once coupling is complete, drain the reaction solutions and wash the resins thoroughly with DMF (5x) and DCM (3x). b. Dry the resins under a high vacuum for at least 1 hour. c. Cleave the peptide from the resin by adding 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O). d. Agitate for 2 hours at room temperature. e. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
4. Analysis: a. Determine the yield of the crude peptide for each reaction. b. Analyze the purity of each crude product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). c. Quantify the extent of racemization by subjecting the crude peptide to acidic hydrolysis followed by derivatization and analysis using chiral gas or liquid chromatography to determine the D/L ratio of the Dap residue.
Comparative Data Summary & Discussion
The following table summarizes the expected outcomes from the comparative experiment, based on established principles of peptide coupling chemistry.
| Coupling Reagent | Coupling Efficiency / Yield | Purity (Crude) | Racemization (% L-D Diastereomer) | Cost & Safety Considerations |
| DIC/Oxyma | Good (85-95%) | Good | Low to Moderate | Low cost. DIC is a sensitizer. Oxyma is a safer, non-explosive alternative to HOBt. |
| HBTU | High (>95%) | Good | Low | Moderate cost. Potential for guanidinylation side reaction if used in excess.[10] |
| HATU | Very High (>98%) | Very Good | Very Low | Higher cost. The most reactive reagent, excellent for hindered couplings. Also has potential for guanidinylation.[6][10] |
| PyBOP | High (>95%) | Excellent | Very Low | Higher cost. No guanidinylation side reaction, leading to cleaner crude products.[10] |
Discussion of Expected Results
-
DIC/Oxyma: This carbodiimide-based method is a cost-effective and reliable workhorse.[14] The use of Oxyma provides excellent racemization suppression, superior to the classic HOBt additive.[4] While highly effective, the reaction kinetics may be slightly slower compared to aminium or phosphonium reagents, especially if steric hindrance is a factor.
-
HBTU: As a widely used and efficient reagent, HBTU is expected to provide high yields rapidly.[5][7] The key is to use stoichiometric amounts relative to the carboxylic acid to avoid the guanidinylation side reaction.[7] For a standard coupling like this, racemization should be minimal.
-
HATU: Leveraging the reactivity of the HOAt active ester, HATU is anticipated to give the highest coupling efficiency and fastest reaction rate.[6][10] This is particularly advantageous for "difficult" couplings. Its ability to accelerate the reaction can further minimize the time the activated amino acid is susceptible to racemization.[3]
-
PyBOP: This phosphonium salt is expected to perform on par with HBTU in terms of yield and racemization suppression.[7] Its primary advantage lies in the complete absence of the guanidinylation side reaction, which can simplify purification by eliminating a common, capping-related impurity.[10] This makes it a superior choice when the purity of the crude product is the highest priority.
Mechanism of Activation: A Visual Comparison
Caption: Activation pathways for different classes of coupling reagents.
Conclusion and Recommendations
The selection of a coupling reagent for incorporating Boc-D-Dap(Aloc)-OH is a balance of reactivity, cost, and desired purity. All four tested reagents are highly capable, but they offer distinct advantages for specific applications.
-
For routine synthesis and cost-effectiveness , DIC/Oxyma is an excellent and safe choice, providing good yields with low racemization.
-
For speed and high efficiency in standard couplings , HBTU remains a reliable and powerful option, provided care is taken to avoid using it in excess.
-
For challenging or sterically hindered couplings , or when maximizing reaction speed is critical, HATU is the reagent of choice due to its superior reactivity.[6]
-
When the highest possible crude purity is the goal , particularly in longer syntheses where the accumulation of byproducts is a concern, PyBOP is the recommended reagent due to its "clean" activation mechanism that avoids guanidinylation.[10]
By understanding the mechanisms and performance characteristics of these reagents, researchers can make strategic decisions that enhance the efficiency, reliability, and success of their peptide synthesis endeavors.
References
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wikipedia. (n.d.). Peptide synthesis.
- MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 5018.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- National Institutes of Health (NIH). (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
- BenchChem. (n.d.). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma.
- BenchChem. (n.d.). OH and Fmoc-Dap(Boc)
- Royal Society of Chemistry. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.
- Royal Society of Chemistry. (2006). Recent development of peptide coupling reagents in organic synthesis. Chemical Society Reviews, 35(12), 1215-1232.
- BenchChem. (n.d.).
- ResearchGate. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 48(42), 7431-7434.
- BOC Sciences. (n.d.).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(8), 1411-1430.
- ResearchGate. (2001). New Trends in Peptide Coupling Reagents.
- ACS Publications. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 25(30), 5584–5589.
- ResearchGate. (2025). Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Boc-Dap(Alloc)-OH.
- PubMed. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
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- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Boc-D-dap(aloc)-OH
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to a culture of safety and environmental stewardship. The responsible management of chemical reagents, from procurement to disposal, is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Boc-D-dap(aloc)-OH, a protected amino acid derivative. By adhering to these procedures, you will not only ensure a safe and compliant laboratory environment but also contribute to the sustainable practices that define a modern research enterprise.
Hazard Identification and Risk Assessment: The First Line of Defense
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with Boc-D-dap(aloc)-OH is paramount. While many protected amino acids are not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to handle all non-characterized substances with a degree of caution.
Key Characteristics of Boc-D-dap(aloc)-OH:
-
Boc Protecting Group: The tert-Butoxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids. This reactivity profile is a key consideration in preventing inadvertent deprotection and potential reactions with other waste streams.
-
Aloc Protecting Group: The Allyloxycarbonyl (Aloc) group is stable to acidic and basic conditions but is selectively removed using palladium catalysts.[1][2] This unique reactivity necessitates segregation from waste streams containing palladium reagents to avoid unintended reactions.
A review of available safety data for similar compounds, such as Boc-D-4-aminomethylphe(Boc), suggests that it is not classified as hazardous.[3] However, in the absence of a specific Safety Data Sheet (SDS) for Boc-D-dap(aloc)-OH, a conservative approach is recommended. Treat this compound as chemical waste and avoid co-mingling with other reagents unless their compatibility is certain.
Personal Protective Equipment (PPE): Your Non-Negotiable Safety Barrier
Appropriate PPE is mandatory when handling any chemical, including for disposal.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities | Work in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or aerosols. |
Spill Management: A Rapid and Controlled Response
In the event of a spill, immediate and correct action is crucial to mitigate any potential hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or granules.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
Report the Spill: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's specific protocols.
Waste Disposal Procedures: A Step-by-Step Protocol
The disposal of Boc-D-dap(aloc)-OH must be conducted in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Waste Segregation and Containerization
Proper segregation is the most critical step in safe chemical waste disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated container for Boc-D-dap(aloc)-OH waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top cap.[5][6]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "Boc-D-dap(aloc)-OH," and the date the waste was first added to the container.[7]
-
Incompatible Wastes: Do not mix Boc-D-dap(aloc)-OH waste with the following:
Disposal of Pure or Unused Boc-D-dap(aloc)-OH
For pure, unused, or expired Boc-D-dap(aloc)-OH, the primary disposal method is through your institution's hazardous waste management program.
-
Containerize: Place the original container in a secondary containment bin.
-
Label: Ensure the container is clearly labeled with its contents.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.
Disposal of Contaminated Materials
Items contaminated with Boc-D-dap(aloc)-OH, such as gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous waste.
-
Collect: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
Segregate: Keep this solid waste separate from liquid waste.
-
Dispose: Arrange for pickup through your EHS department.
Disposal of Solutions Containing Boc-D-dap(aloc)-OH
Solutions containing Boc-D-dap(aloc)-OH should be treated as liquid hazardous waste.
-
Containerize: Collect the solution in a compatible, labeled hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.[4]
-
pH Considerations: Do not attempt to neutralize acidic solutions containing this compound without a full understanding of the potential reactions. Disposal as acidic waste is the safer option.
-
Arrange for Pickup: Follow your institution's procedures for the disposal of liquid chemical waste.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of Boc-D-dap(aloc)-OH.
Caption: Disposal Decision Workflow for Boc-D-dap(aloc)-OH.
References
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link][4]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link][5]
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available at: [Link][1]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link][8]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Available at: [Link][7]
-
Technion Israel Institute of Technology. Chemical Waste Management Guide. Available at: [Link][6]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
